Technical Documentation Center

3-Bromo-5-phenylpyrazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-phenylpyrazin-2-amine
  • CAS: 67602-05-5

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 3-Bromo-5-phenylpyrazin-2-amine: A High-Fidelity Technical Guide

Executive Summary The pyrazine scaffold is a privileged structure in oncology and infectious disease drug discovery, serving as the core for numerous kinase inhibitors (e.g., Entospletinib). 3-Bromo-5-phenylpyrazin-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold is a privileged structure in oncology and infectious disease drug discovery, serving as the core for numerous kinase inhibitors (e.g., Entospletinib). 3-Bromo-5-phenylpyrazin-2-amine represents a critical "bifunctional" intermediate.[1] It possesses a stable aryl group at C5 and a reactive halogen handle at C3, allowing for late-stage diversification via nucleophilic aromatic substitution (


) or secondary cross-coupling reactions.

This guide details the optimal synthetic pathway: Regioselective Suzuki-Miyaura coupling of 3,5-dibromopyrazin-2-amine. Unlike direct bromination of 5-phenylpyrazin-2-amine—which suffers from poor regiocontrol and starting material scarcity—this route utilizes commercially available precursors and exploits the inherent steric and electronic differentiation of the pyrazine core to achieve high regioselectivity.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear disconnection targeting the commercially viable 2-aminopyrazine.[1] The strategy hinges on the differential reactivity of the halogens in 3,5-dibromopyrazin-2-amine.[1]

Strategic Logic
  • Differentiation: The C5-bromide is para to the amino group and less sterically hindered.[1] The C3-bromide is ortho to the amino group and flanked by ring nitrogens, creating significant steric congestion.

  • Selectivity: Under controlled palladium-catalyzed conditions, oxidative addition occurs preferentially at the less hindered C5 position, allowing for the selective installation of the phenyl ring while preserving the C3-bromide for future steps.

Pathway Visualization

Retrosynthesis Target Target: 3-Bromo-5-phenylpyrazin-2-amine Intermediate Key Intermediate: 3,5-Dibromopyrazin-2-amine Target->Intermediate Regioselective Suzuki Coupling (C-C Bond Formation) Start Starting Material: 2-Aminopyrazine Intermediate->Start Electrophilic Aromatic Substitution (Bromination)

Caption: Retrosynthetic logic prioritizing the differentiation of C3 and C5 positions via steric control.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyrazin-2-amine

This step establishes the di-halogenated core.[1] While


 can be used, N-bromosuccinimide (NBS) offers a more controlled release of bromine radicals/electrophiles, reducing tar formation.

Reaction Scheme:



Protocol:

  • Setup: Charge a 500 mL round-bottom flask with 2-aminopyrazine (5.0 g, 52.6 mmol) and dissolve in Dichloromethane (DCM) (100 mL). Note: DMF can be used as a co-solvent if solubility is an issue.[1]

  • Addition: Cool the solution to 0°C using an ice bath. Add N-bromosuccinimide (NBS) (19.6 g, 110 mmol, 2.1 eq) portion-wise over 30 minutes. Critical: Rapid addition leads to exotherms and poly-brominated byproducts.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:4) or LC-MS.[1][2]

  • Workup: Quench the reaction with saturated aqueous

    
     (Sodium thiosulfate)  to neutralize excess bromine.
    
  • Extraction: Wash the organic layer with water (

    
     mL) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: 60–75%

    • Appearance: Pale yellow/off-white solid.[1]

Step 2: Regioselective Suzuki-Miyaura Coupling

This is the critical discrimination step.[1] The stoichiometry of the boronic acid must be strictly controlled (1.0–1.05 eq) to prevent bis-arylation (formation of 3,5-diphenylpyrazin-2-amine).[1]

Reaction Scheme:


[1]

Protocol:

  • Reagents: In a reaction vial, combine:

    • 3,5-Dibromopyrazin-2-amine (1.0 g, 3.95 mmol)[1]

    • Phenylboronic acid (0.506 g, 4.15 mmol, 1.05 eq)[1]

    • Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (228 mg, 0.20 mmol, 5 mol%)[1]
      
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 20 mL).[1]

    • Why: The water is essential for the base solubility and the transmetallation step of the catalytic cycle.

  • Base: Add Sodium Carbonate (

    
    )  (837 mg, 7.9 mmol, 2.0 eq).
    
  • Conditions: Purge with Nitrogen/Argon for 5 minutes. Seal and heat to 80–90°C for 4–6 hours.

    • Monitoring: Check LC-MS every hour.[1] Look for the consumption of starting material (M+ 253) and appearance of product (M+ 250/252). If the bis-coupled product (M+ ~248) starts appearing, stop heat immediately.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1][3] Separate layers. Wash organic layer with brine.[1]

  • Purification: Silica gel chromatography is required to separate the mono-coupled product from trace bis-coupled byproducts.[1] Gradient: 10-30% EtOAc in Hexanes.[1]

Part 3: Mechanistic Insight (The "Why")

The success of this synthesis relies on the Regioselectivity of Oxidative Addition .

Steric vs. Electronic Factors
  • C5 Position (Para): This position is sterically accessible.[1] Electronically, it is activated for oxidative addition, though the amino group (EDG) generally deactivates the ring.

  • C3 Position (Ortho): This position is flanked by the exocyclic amine (

    
    ) and the endocyclic nitrogen (
    
    
    
    ). This creates a "steric pocket" that hinders the bulky Palladium-phosphine complex from approaching and inserting into the C-Br bond.[1]
Data Summary Table
ParameterC3-Bromine (Ortho)C5-Bromine (Para)Implication
Steric Hindrance High (Flanked by

and N)
Low (Adjacent to H and N)Pd inserts at C5 first.[1]
Electronic Environment Electron Rich (closer to EDG)Less Electron RichC5 is slightly more electrophilic.[1]
Reactivity Rank SecondaryPrimary Target product forms first.
Pathway Diagram

ReactionMechanism Substrate 3,5-Dibromopyrazin-2-amine OxAdd Oxidative Addition (Preferential at C5) Substrate->OxAdd Steric Control Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd TransMetal Transmetallation (Ph-B(OH)2) OxAdd->TransMetal Pd(II)-Br Species RedElim Reductive Elimination TransMetal->RedElim Pd(II)-Ph Species RedElim->Pd_Complex Regenerate Pd(0) Product 3-Bromo-5-phenylpyrazin-2-amine RedElim->Product

Caption: Catalytic cycle highlighting the regioselective oxidative addition step at C5.

Part 4: Troubleshooting & Optimization

Common Issues
  • Bis-Coupling (Over-reaction):

    • Cause: Excess boronic acid or too high temperature.[1]

    • Solution: Use exactly 1.0 eq of Phenylboronic acid. Lower temperature to 70°C and increase reaction time.

  • Stalled Reaction:

    • Cause: Catalyst poisoning or insufficient base.[1]

    • Solution: Ensure solvents are thoroughly degassed (oxygen kills Pd(0)).[1] Switch base to

      
       or 
      
      
      
      for higher activity.[1]
  • Regioselectivity Loss:

    • Cause: Ligand effects.[1]

    • Solution: Stick to bulky ligands like

      
       (in Tetrakis).[1] Smaller, highly active ligands (like SPhos or XPhos) might overcome the steric barrier at C3, leading to mixtures.
      

References

  • BenchChem. (n.d.).[1] Synthesis routes of Amino-3,5-dibromopyrazine. Retrieved from [1]

  • ChemicalBook. (2025).[1] 2-Amino-3,5-dibromopyrazine Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 620004, 3,5-Dibromopyrazin-2-amine. Retrieved from [1]

  • Royal Society of Chemistry. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] 3-Bromo-5-phenylpyrazin-2-amine Product Data. Retrieved from [1]

Sources

Exploratory

3-Bromo-5-phenylpyrazin-2-amine literature review

An In-depth Technical Guide to 3-Bromo-5-phenylpyrazin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery Introduction The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-5-phenylpyrazin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This structural motif is a cornerstone in the development of novel therapeutics, valued for its ability to engage in hydrogen bonding and its metabolic stability.

Within this important class of compounds, 3-Bromo-5-phenylpyrazin-2-amine emerges as a particularly valuable building block for drug discovery. Its architecture is distinguished by three key features:

  • An amino group at the 2-position, which can act as a crucial hydrogen bond donor, interacting with biological targets.

  • A phenyl group at the 5-position, providing a site for steric and electronic interactions that can be modified to fine-tune activity and selectivity.

  • A bromine atom at the 3-position, which serves as a highly versatile synthetic handle. This reactive site is ideal for introducing chemical diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[5]

This technical guide provides a comprehensive overview of 3-Bromo-5-phenylpyrazin-2-amine, detailing its physicochemical properties, synthetic routes, chemical reactivity, and its pivotal role in the generation of compound libraries for identifying novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Bromo-5-phenylpyrazin-2-amine is presented below. These data are essential for planning synthetic transformations, purification, and formulation studies.

PropertyValueSource
IUPAC Name 3-bromo-5-phenylpyrazin-2-amine[6]
CAS Number 67602-05-5[6]
Molecular Formula C₁₀H₈BrN₃[6]
Molecular Weight 250.09 g/mol [6]
MDL Number MFCD09027883[6]
Storage Conditions 2-8°C, Inert atmosphere, Dark place[6]

Synthesis and Chemical Reactivity

The strategic value of 3-Bromo-5-phenylpyrazin-2-amine lies in its accessibility through synthetic chemistry and its reactivity, which allows for extensive derivatization.

Proposed Synthetic Pathway

While numerous methods exist for pyrazine synthesis, a common and effective strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by functionalization.[1] A plausible and efficient route to the target compound begins with the synthesis of the 5-phenylpyrazin-2-amine precursor, which is subsequently brominated.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Bromination A Phenylglyoxal C 5-Phenylpyrazin-2-amine A->C Condensation/ Cyclization B Aminomalononitrile B->C D 5-Phenylpyrazin-2-amine F 3-Bromo-5-phenylpyrazin-2-amine (Target Compound) D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Caption: Proposed two-step synthesis of 3-Bromo-5-phenylpyrazin-2-amine.

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 3-position is the molecule's most significant feature for drug development professionals. It provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile creation of C-C, C-N, and C-O bonds. This capability is paramount for generating libraries of analogs to probe the SAR of a given biological target.[5][7]

The Suzuki cross-coupling reaction , which forms a new carbon-carbon bond between the pyrazine core and various aryl or heteroaryl groups, is a particularly powerful tool. This reaction allows researchers to systematically alter the steric and electronic properties at this position to optimize potency and selectivity.[8]

G cluster_workflow Suzuki Coupling Workflow start 3-Bromo-5-phenylpyrazin-2-amine catalyst Pd(PPh₃)₄ K₃PO₄, Solvent start->catalyst boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->catalyst product 3-Aryl-5-phenylpyrazin-2-amine (Diversified Product) catalyst->product C-C Bond Formation

Caption: Suzuki coupling for the diversification of the core scaffold.

Applications in Medicinal Chemistry and Drug Discovery

The 3-Bromo-5-phenylpyrazin-2-amine scaffold is a launchpad for developing inhibitors against a range of therapeutic targets, particularly in oncology and infectious diseases.

Oncology

The pyrazine core is a well-established pharmacophore in the design of protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Derivatives of the pyrazine scaffold have shown potent inhibitory activity against several important cancer-related kinases.

Target ClassExample TargetRationale for Pyrazine ScaffoldReferences
Tyrosine Kinases FGFRScaffold hopping from known pyrimidine inhibitors to a pyrazine core has generated novel and potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The pyrazine nitrogen atoms often act as key hinge-binding elements in the ATP-binding pocket of the kinase.[9]
Lipid Kinases PI3KαImidazo[1,2-a]pyrazine derivatives have been synthesized and shown to inhibit PI3Kα, a critical node in a signaling pathway frequently mutated in cancer. The ability to diversify the core structure allows for optimization of activity against this target.[10]
Autophagy Kinases ULK1UNC51-like kinase 1 (ULK1) is a key initiator of autophagy, a process that can promote cancer cell survival. Novel 5-bromo-pyrimidin-2-amine derivatives, structurally related to our core compound, have been developed as potent ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer cells.[11]
Infectious Diseases

The most famous pyrazine-containing drug is Pyrazinamide , a first-line medication for the treatment of tuberculosis (TB) caused by Mycobacterium tuberculosis.[2][12] This clinical precedent has inspired extensive research into novel pyrazine analogs to combat drug-resistant strains of TB and other infectious agents.[13][14] The 3-Bromo-5-phenylpyrazin-2-amine core can be used to generate novel compounds for screening against bacterial targets like pantothenate synthetase.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies on pyrazine derivatives reveal that subtle structural modifications can lead to significant changes in biological activity. The 3-Bromo-5-phenylpyrazin-2-amine scaffold is ideally suited for these investigations.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring are critical. Studies on pyrrolo[1,2-a]pyrazine derivatives showed that the orientation of methoxy groups on the phenyl ring was crucial for anticancer activity.[15] Similarly, for imidazo[1,2-a]pyrazine derivatives, electron-donating groups on the phenyl ring were found to be beneficial for cytotoxicity.[10]

  • Derivatization at the 3-Position: The bromine atom allows for the introduction of a wide variety of groups at the 3-position. This is arguably the most important site for SAR exploration. By replacing the bromine with different aryl, heteroaryl, or alkyl groups via Suzuki or other coupling reactions, researchers can probe the pocket of a target enzyme to optimize van der Waals and electronic interactions, thereby enhancing potency and selectivity.

Caption: Key modification points for SAR studies on the core scaffold.

Experimental Protocols

The following protocols provide a framework for the synthesis and derivatization of 3-Bromo-5-phenylpyrazin-2-amine.

Protocol 1: Synthesis of 5-Phenylpyrazin-2-amine (Precursor)

This protocol is a generalized method based on the classical condensation approach to pyrazine synthesis.

Materials:

  • Phenylglyoxal (1.0 eq.)

  • Aminomalononitrile tosylate (1.0 eq.)

  • Triethylamine (2.2 eq.)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve phenylglyoxal and aminomalononitrile tosylate in ethanol in a round-bottom flask.

  • Add triethylamine dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-phenylpyrazin-2-amine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Bromination to Yield 3-Bromo-5-phenylpyrazin-2-amine

This protocol uses N-Bromosuccinimide (NBS) for the regioselective bromination of the activated pyrazine ring.[16]

Materials:

  • 5-Phenylpyrazin-2-amine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile (or DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 5-phenylpyrazin-2-amine in acetonitrile in a round-bottom flask protected from light.

  • Add NBS portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-Bromo-5-phenylpyrazin-2-amine.

  • Confirm the structure and purity via NMR and mass spectrometry.

Protocol 3: Suzuki Cross-Coupling for Derivatization

This protocol is a robust method for creating a C-C bond at the 3-position, adapted from established procedures.[7][8]

Materials:

  • 3-Bromo-5-phenylpyrazin-2-amine (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 eq.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add 3-Bromo-5-phenylpyrazin-2-amine, the desired arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 8-16 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to isolate the desired 3-aryl-5-phenylpyrazin-2-amine derivative.

  • Characterize the final product thoroughly using NMR and mass spectrometry.

Conclusion and Future Outlook

3-Bromo-5-phenylpyrazin-2-amine is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis is straightforward, and its chemical reactivity, centered on the versatile bromine handle, provides an efficient route to vast libraries of novel molecules. The demonstrated success of the pyrazine scaffold in clinically approved drugs and advanced preclinical candidates underscores the potential of derivatives originating from this core.

Future research will likely focus on expanding the repertoire of coupling partners used with this scaffold, exploring novel catalytic systems to perform these transformations more efficiently, and applying the resulting compound libraries to high-throughput screening against emerging biological targets. The continued exploration of this scaffold promises to yield new therapeutic agents to address unmet needs in oncology, infectious disease, and beyond.

References

[9] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (2024). Available at:

[10] Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. (2017). Available at:

[13] Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. PubMed. (2020). Available at:

[15] Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. ScienceDirect. (2019). Available at:

[14] Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. (2017). Available at:

[3] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. (2022). Available at:

[1] Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Benchchem. Available at:

[2] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem. Available at:

[12] A Review of Biological potential of Pyrazinamide derivatives. ResearchGate. Available at:

[4] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at:

[5] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem. Available at:

[6] 3-Bromo-5-phenylpyrazin-2-amine. BLDpharm. Available at:

[7] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at:

[8] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024). Available at:

[16] 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis. ChemicalBook. Available at:

[11] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. (2020). Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 3-Bromo-5-phenylpyrazin-2-amine for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Role of the Pyrazine Scaffold in Kinase Inhibition Protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrates, are central player...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Pyrazine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrates, are central players in signal transduction pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds." These are molecular frameworks that are known to bind to multiple biological targets, providing a robust starting point for medicinal chemistry campaigns.[5]

Nitrogen-containing heterocycles are prominent among these privileged structures, with the pyrazine core being particularly notable.[1][4][6] The 2-aminopyrazine motif, for instance, is a well-established scaffold found in inhibitors targeting critical oncogenic kinases like Aurora and CDK9.[1][7] The pyrazine ring system is valued for its ability to act as a bioisostere of other aromatic rings and for its nitrogen atoms, which frequently serve as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[6]

This guide focuses on 3-Bromo-5-phenylpyrazin-2-amine , a highly versatile building block designed for the efficient construction of kinase inhibitor libraries. Its structure is strategically pre-functionalized: the 2-amino group provides a key interaction point, the 5-phenyl group occupies a specific vector in chemical space, and the 3-bromo substituent serves as a reactive handle for a variety of powerful cross-coupling reactions. This allows for the systematic and rapid diversification of the core scaffold to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 3-Bromo-5-phenylpyrazin-2-amine is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₈BrN₃
Molecular Weight 250.10 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and hot chlorinated solvents
Purity (Typical) >97% (HPLC)

Reactivity Insights: The pyrazine ring is an electron-deficient aromatic system due to the electronegativity of its two nitrogen atoms.[6] This electronic nature influences the reactivity of its substituents. The bromine atom at the C3 position is the primary site for synthetic elaboration. It is readily activated for palladium-catalyzed cross-coupling reactions, providing a reliable and predictable handle for introducing molecular diversity. The adjacent amino group can influence the reactivity of the C-Br bond and also serves as a critical pharmacophoric element for kinase binding.

Core Synthetic Protocols: Diversification of the Pyrazine Scaffold

The true power of 3-Bromo-5-phenylpyrazin-2-amine lies in its amenability to a suite of robust cross-coupling reactions. These methods allow for the modular construction of diverse compound libraries. The following protocols are provided as validated starting points; optimization may be required for particularly challenging substrates.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

This reaction is the cornerstone for introducing new aryl and heteroaryl moieties, enabling the exploration of pockets within the kinase active site.[8][9]

Causality Behind the Protocol: The Suzuki reaction is a powerful C-C bond-forming tool due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.[10][11] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid to the palladium center (facilitated by the base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of a catalyst like Pd(PPh₃)₄ is common for its reliability, while the base (e.g., K₃PO₄) is crucial for activating the boronic acid for transmetalation.[12] A mixed solvent system like dioxane/water often accelerates the reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-phenylpyrazin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting bromide.

  • Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Suzuki_Workflow Diagram 1: Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis weigh Weigh Reactants: - Pyrazine Bromide - Boronic Acid - Pd Catalyst & Base setup Combine in Flask weigh->setup inert Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (90-100 °C) solvent->heat workup Aqueous Work-up heat->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, LC-MS) purify->analyze

Caption: A typical experimental workflow for the Suzuki coupling reaction.

B. Buchwald-Hartwig Amination: Installing C–N Bonds

This reaction is indispensable for introducing primary or secondary amines, which can act as key hydrogen bond donors or provide vectors for further functionalization.[13][14]

Causality Behind the Protocol: The Buchwald-Hartwig amination allows for the formation of C-N bonds that are otherwise difficult to synthesize.[13] The success of this reaction hinges on the ligand coordinated to the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) are critical.[15] They accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and suppress side reactions like β-hydride elimination, which can be problematic with amines bearing β-hydrogens.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add 3-Bromo-5-phenylpyrazin-2-amine (1.0 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a bulky phosphine ligand (e.g., XPhos, 0.05 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

  • Amine Addition: Add the desired amine (1.2 eq.). If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids.

  • Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe to achieve a ~0.1 M concentration.

  • Execution: Heat the reaction mixture with vigorous stirring at 80-110 °C for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides access to C(sp²)-C(sp) bonds, installing a rigid alkyne linker that can be used to probe deep channels in a binding pocket or serve as a handle for subsequent reactions like click chemistry.[16][17]

Causality Behind the Protocol: The Sonogashira reaction uniquely employs a dual catalytic system.[18] The palladium catalyst performs the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[16][18] This copper acetylide is more reactive and readily undergoes transmetalation to the palladium center. The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and often as a solvent.[17][19]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-5-phenylpyrazin-2-amine (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N. Add the terminal alkyne (1.5 eq.) via syringe.

  • Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Scaffolding_Logic Diagram 2: Diversification of the Pyrazine Core cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Kinase Inhibitor Scaffolds start 3-Bromo-5-phenylpyrazin-2-amine C3-Br suzuki Suzuki (R-B(OH)₂) start:f1->suzuki buchwald Buchwald-Hartwig (R₂-NH) start:f1->buchwald sonogashira Sonogashira (R-C≡CH) start:f1->sonogashira prod_suzuki 3-Aryl-5-phenyl... C-C Bond suzuki->prod_suzuki prod_buchwald 3-Amino-5-phenyl... C-N Bond buchwald->prod_buchwald prod_sonogashira 3-Alkynyl-5-phenyl... C-C≡C Bond sonogashira->prod_sonogashira

Caption: Logic diagram showing diversification via cross-coupling reactions.

Strategy for Biological Evaluation

Once a library of compounds has been synthesized, a systematic biological evaluation is required to identify promising kinase inhibitors.[20] The primary goal is to determine the compound's potency (often expressed as an IC₅₀ value) and its selectivity against a panel of kinases.

A. In Vitro Kinase Assays

Biochemical assays are the first step, directly measuring a compound's ability to inhibit the enzymatic activity of a purified kinase.[20] A variety of formats are available, including radiometric, fluorescence, and luminescence-based assays.[20][21] Luminescence-based ATP-depletion assays are a popular choice for high-throughput screening due to their simplicity and robustness.

General Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reagent Preparation: Prepare assay buffers, kinase, substrate (protein or peptide), and ATP solutions. Serially dilute the synthesized test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: In a multi-well plate (e.g., 384-well), add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure physiologically relevant and comparable data.[22] Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., Kinase-Glo® reagent). This reagent simultaneously lyses the cell (if cellular) and contains luciferase and luciferin. The luciferase uses the remaining ATP to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less remaining ATP, and therefore higher kinase activity (i.e., less inhibition).

  • Analysis: Convert luminescence signals to percent inhibition relative to controls (no compound = 0% inhibition, no enzyme = 100% inhibition). Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table: Example IC₅₀ Data for a Hypothetical Inhibitor Series

CompoundTarget Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Off-Target Kinase C IC₅₀ (nM)
Parent Scaffold 1,250>10,0008,500
Analog 4a (Suzuki) 754,5006,200
Analog 5b (Buchwald) 228901,500
Analog 6c (Sonogashira) 450>10,000>10,000

Data are hypothetical and for illustrative purposes.

B. Cellular Assays

After identifying potent inhibitors in biochemical assays, the next critical step is to determine if they are active in a cellular environment. This confirms cell permeability and engagement with the target kinase in its native context. Common assays include:

  • Anti-Proliferative Assays (MTT/MTS): Measures the ability of a compound to inhibit the growth of cancer cell lines known to be dependent on the target kinase.[23][24]

  • Target Phosphorylation Assays (Western Blot/ELISA): Directly measures the phosphorylation of a known downstream substrate of the target kinase to confirm target engagement and pathway inhibition.

Bio_Evaluation_Workflow Diagram 3: Biological Evaluation Workflow synthesis Synthesized Compound Library biochem In Vitro Biochemical Assay (e.g., Kinase-Glo) synthesis->biochem ic50 Determine IC₅₀ (Potency) biochem->ic50 selectivity Kinase Selectivity Panel ic50->selectivity cellular Cellular Assays (e.g., Anti-Proliferation) selectivity->cellular Potent & Selective Hits sar Establish SAR cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the biological evaluation of new compounds.

Conclusion

3-Bromo-5-phenylpyrazin-2-amine is a high-value, strategically designed building block for kinase inhibitor discovery. Its pre-installed pharmacophoric elements and, most importantly, its synthetically versatile bromine handle, empower medicinal chemists to rapidly generate diverse libraries of novel compounds. By leveraging robust and predictable cross-coupling methodologies such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently navigate chemical space, establish clear structure-activity relationships, and accelerate the development of the next generation of targeted kinase inhibitors.

References

  • A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors - Benchchem. (URL: )
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - ResearchGate. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action - Benchchem. (URL: )
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar. (URL: [Link])

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Figshare. (URL: [Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids - Benchchem. (URL: )
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (URL: [Link])

  • Developing Novel Kinase Inhibitors from 5-Bromo-N-phenylpyridin-3-amine: Application Notes and Protocols - Benchchem. (URL: )
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PubMed. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed. (URL: [Link])

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (URL: [Link])

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor - PubMed. (URL: [Link])

Sources

Application

Scale-up Synthesis of 3-Bromo-5-phenylpyrazin-2-amine: An Application Note and Protocol

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-5-phenylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical agents. The described me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-5-phenylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical agents. The described methodology emphasizes a two-step synthetic sequence commencing with the bromination of commercially available 5-phenylpyrazin-2-amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, safety considerations, and data presentation to ensure reproducibility and successful scale-up.

Introduction

3-Bromo-5-phenylpyrazin-2-amine is a crucial building block in medicinal chemistry, serving as a precursor for a diverse range of bioactive molecules. The pyrazine core is a prevalent scaffold in numerous FDA-approved drugs, highlighting its therapeutic importance.[1] The strategic incorporation of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. This document outlines a robust and scalable synthetic route to this important intermediate, designed to be readily implemented in a process chemistry setting.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-Bromo-5-phenylpyrazin-2-amine is achieved through a straightforward two-step process. The primary transformation involves the electrophilic bromination of the pyrazine ring of 5-phenylpyrazin-2-amine.

Step 1: Synthesis of 5-Phenylpyrazin-2-amine

While 5-phenylpyrazin-2-amine is commercially available[2], for contexts requiring its synthesis, it can be prepared via established literature methods. One common approach involves the condensation of an α-dicarbonyl compound with an aminonitrile, followed by aromatization.

Step 2: Bromination of 5-Phenylpyrazin-2-amine

The key step in this protocol is the regioselective bromination of 5-phenylpyrazin-2-amine. The pyrazine ring is generally less reactive towards electrophilic substitution than benzene. However, the presence of the activating amino group at the 2-position directs the incoming electrophile to the adjacent 3-position. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling compared to liquid bromine and its ability to provide a controlled source of electrophilic bromine.[3][4] The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

dot

Caption: Overall synthetic workflow for 3-Bromo-5-phenylpyrazin-2-amine.

Safety and Handling

Extreme caution must be exercised when working with N-Bromosuccinimide (NBS) and bromine. [5][6][7][8][9]

  • N-Bromosuccinimide (NBS): NBS is a hazardous substance that can cause severe burns and eye damage.[3][10] It is harmful if swallowed and may cause an allergic skin reaction.[4][11] Many reactions involving NBS are extremely exothermic.[3] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water.[4]

  • Bromine: Bromine is a highly reactive, toxic, and corrosive element.[6] It can cause severe skin burns, eye damage, and respiratory distress upon inhalation.[6][9] All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate PPE.[5][7]

  • Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated area and avoid inhalation of vapors.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Phenylpyrazin-2-amine≥97%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-house
Sodium SulfateAnhydrousCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Addition funnel-Standard laboratory supplier
Ice bath--
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory supplier
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 5-phenylpyrazin-2-amine (17.1 g, 100 mmol) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (18.7 g, 105 mmol, 1.05 eq.) in anhydrous dichloromethane (100 mL) and charge it into the addition funnel.

  • Reaction: Add the NBS solution dropwise to the stirred solution of 5-phenylpyrazin-2-amine over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 1-2 hours after the addition of NBS is finished.

  • Quenching: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-Bromo-5-phenylpyrazin-2-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product as a solid.[12][13]

Data and Expected Results

ParameterExpected Value
Starting Material
5-Phenylpyrazin-2-amine17.1 g (100 mmol)
Reagents
N-Bromosuccinimide (NBS)18.7 g (105 mmol)
Product
3-Bromo-5-phenylpyrazin-2-amine~22.5 g (Theoretical Yield: 25.0 g)
Yield Typically 85-95%
Appearance Off-white to yellow solid
Melting Point Literature values can be referenced

Characterization

The identity and purity of the synthesized 3-Bromo-5-phenylpyrazin-2-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete reactionInsufficient NBS or reaction timeAdd a slight excess of NBS (up to 1.1 eq.) and extend the reaction time, monitoring by TLC.
Formation of di-bromo byproductExcess NBS or elevated temperatureMaintain the reaction temperature at 0-5 °C and use a controlled amount of NBS.
Low yield after work-upProduct loss during extraction or purificationEnsure complete extraction with DCM. Optimize the recrystallization solvent system or column chromatography conditions.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 3-Bromo-5-phenylpyrazin-2-amine. The use of N-Bromosuccinimide offers a safe and efficient method for the regioselective bromination of 5-phenylpyrazin-2-amine. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

dotdot

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Reaction Setup\n(5-phenylpyrazin-2-amine in DCM)"]; B [label="2. Cooling\n(0 °C, Ice Bath)"]; C [label="3. Reagent Addition\n(NBS in DCM, dropwise)"]; D [label="4. Reaction\n(0-5 °C, 1-2h)"]; E [label="5. Monitoring\n(TLC)"]; F [label="6. Quenching\n(Sat. NaHCO₃)"]; G [label="7. Work-up\n(Separation & Extraction)"]; H [label="8. Drying & Concentration\n(Na₂SO₄, Rotary Evaporator)"]; I [label="9. Purification\n(Recrystallization or Chromatography)"]; J [label="Final Product\n(3-Bromo-5-phenylpyrazin-2-amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I -> J; }

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling for 3-Bromo-5-phenylpyrazin-2-amine

Ticket ID: SC-PYR-005 Topic: Regioselective Synthesis of 3-Bromo-5-phenylpyrazin-2-amine Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Core Challenge User Goal: Synthesize 3-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-005 Topic: Regioselective Synthesis of 3-Bromo-5-phenylpyrazin-2-amine Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Core Challenge

User Goal: Synthesize 3-Bromo-5-phenylpyrazin-2-amine from 3,5-dibromopyrazin-2-amine .

The Technical Bottleneck: The core challenge is Regioselectivity .[1][2] The starting material, 3,5-dibromopyrazin-2-amine, has two electrophilic sites (C3 and C5).[1][2]

  • C3-Br: Positioned ortho to the exocyclic amine.[1][2] Sterically hindered but electronically activated by the electron-donating amino group (ortho-directing).[1][2]

  • C5-Br: Positioned para to the exocyclic amine.[1][2] Sterically accessible but electronically distinct.[1][2]

To obtain the target (3-Bromo-5-phenyl...), you must drive the oxidative addition of Palladium exclusively to the C5 position while leaving the C3-Br intact.[1][2]

The Solution Strategy: Exploit steric differentiation . The C2-amino group creates a steric clash for bulky Palladium species at C3.[1][2] By using sterically demanding ligands and controlling stoichiometry, we can kinetically favor the C5-coupling product.[1][2]

Interactive Troubleshooting & Optimization

Q1: I am getting a mixture of C3-phenyl, C5-phenyl, and bis-phenyl products. How do I fix this?

Diagnosis: Lack of kinetic control.[1][2][3] Standard catalysts like Pd(PPh3)4 are often too small to discriminate effectively between C3 and C5, and excess boronic acid drives the second coupling.

Corrective Protocol:

  • Ligand Switch: Switch to a bulky, electron-rich phosphine ligand.[1][2] XPhos or SPhos are excellent choices.[1][2] The sheer size of these ligands makes the crowded C3 position kinetically inaccessible for the oxidative addition step, forcing the Pd to react at the open C5 position.[2]

  • Stoichiometry Control: Use a slight deficit of phenylboronic acid (0.95 equiv) relative to the dibromide. It is better to have unreacted starting material (easy to separate) than bis-coupled byproduct (difficult to separate).[1]

  • Temperature Ramp: Start the reaction at room temperature. Only heat if conversion is stalled.[1][2] High heat minimizes the energy difference between the two transition states, eroding selectivity.[2]

Q2: The reaction is stalled (Low Conversion). Is the free amine poisoning the catalyst?

Diagnosis: Likely yes.[1][2] The free NH2 group on the pyrazine can coordinate to the Palladium center, displacing ligands and forming an inactive "Pd-black" species.[2]

Corrective Protocol:

  • Protect the Amine (Recommended): Acetylate the amine to form N-(3,5-dibromopyrazin-2-yl)acetamide .[1][2] The amide is less coordinating and increases the steric bulk at C3, further improving C5 selectivity.[2] You can deprotect with mild base later.[1][2]

  • Catalyst Loading: If protection is not an option, increase catalyst loading to 5-10 mol% and ensure you are using a chelating base like Cs2CO3 which can help prevent amine coordination.[1][2]

Q3: My boronic acid is degrading (Protodeboronation) before coupling occurs.

Diagnosis: Pyrazines are electron-deficient, requiring efficient transmetalation.[1][2] If the reaction is too slow, the phenylboronic acid will hydrolyze or protodeboronate, especially in aqueous conditions.[2]

Corrective Protocol:

  • Anhydrous Conditions: Switch to DMF or Anhydrous Dioxane with CsF or K3PO4 (finely ground) as the base.[1][2]

  • Boronate Esters: Use Phenylboronic acid pinacol ester (Ph-Bpin) instead of the free acid.[1][2] It is more stable and releases the active species slowly.[2]

Standardized Experimental Protocol

Target Reaction: 3,5-dibromopyrazin-2-amine + Ph-B(OH)2 -> 3-Bromo-5-phenylpyrazin-2-amine[1][2]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2 (5 mol%) + XPhos (10 mol%) Bulky ligand enforces C5 regioselectivity via steric exclusion of C3.[1][2]
Solvent 1,4-Dioxane : Water (4:1) Polar aprotic/protic mix ensures solubility of the aminopyrazine.[1]
Base K2CO3 (2.0 equiv) Mild enough to prevent rapid dibromide degradation, strong enough for transmetalation.[1]
Stoichiometry Boronic Acid: 0.95 - 1.0 equiv Limiting the nucleophile prevents the "double-hit" (bis-coupling).[1][2]
Temperature 60°C - 80°C Moderate heat balances rate vs. selectivity.[1][2] Avoid reflux if possible.[1][2]

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine 3,5-dibromopyrazin-2-amine (1.0 equiv), Phenylboronic acid (0.95 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K2CO3 (2.0 equiv).

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1][2][3][4] Concentration should be ~0.1 M.[1][2]

  • React: Heat to 60°C. Monitor by LCMS at 2 hours.

    • Checkpoint: If starting material remains but bis-product is forming, STOP.[1][2]

    • Checkpoint: If no reaction, raise to 80°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography.

    • Elution Order (Typical): Bis-phenyl (Fastest) -> 3-Bromo-5-phenyl (Target) -> Starting Material (Slowest).[1][2]

Visualized Decision Pathways

Workflow Logic for Regiocontrol

SuzukiOptimization Start Start: 3,5-Dibromopyrazin-2-amine CheckSelectivity Check Regioselectivity (LCMS) Start->CheckSelectivity ResultGood Major Product: 5-Phenyl isomer CheckSelectivity->ResultGood >80% Target ResultBad Mixture: C3 / C5 / Bis CheckSelectivity->ResultBad Poor Selectivity ResultNoRxn No Reaction / Low Conversion CheckSelectivity->ResultNoRxn <10% Conv ActionSterics Action: Switch to Bulky Ligand (XPhos/SPhos) ResultBad->ActionSterics Steric Control Needed ActionStoich Action: Reduce Boronic Acid to 0.9 eq ResultBad->ActionStoich Prevent Over-reaction ActionProtect Action: Protect Amine (Ac2O) ResultNoRxn->ActionProtect Prevent Catalyst Poisoning ActionSterics->CheckSelectivity ActionStoich->CheckSelectivity ActionProtect->CheckSelectivity

Caption: Decision tree for troubleshooting regioselectivity issues in pyrazine coupling.

Steric & Electronic Map[1][2][5]

PyrazineMap C3 C3-Position (Ortho to NH2) STERICALLY BLOCKED Electronically Activated C5 C5-Position (Para to NH2) STERICALLY OPEN Preferred Site Pd Pd-Ligand Complex Pd->C3 Slow OA (Blocked) Pd->C5 Fast OA (Access)

Caption: Visualization of the kinetic preference for C5 coupling due to steric hindrance at C3.

References

  • Regioselectivity in Heterocyclic Suzuki Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1][2]

    • Source: Chemical Science, 2016.[1][2]

    • URL:[Link]

    • Relevance: Defines the "Steric vs. Electronic" rules for pyrazine couplings, confirming C5 preference in sterically crowded systems.
  • Catalyst Optimization for Aminopyrazines

    • Title: Aminative Suzuki–Miyaura coupling (General methodology for handling amine-containing heterocycles).[1][2]

    • Source: Science, 2024 (via SNNU snippet).[1]

    • URL:[Link][1]

    • Relevance: Highlights the utility of bulky phosphine ligands in preventing catalyst deactivation by free amines.[2]

  • Synthesis of 3,5-Disubstituted Pyrazines

    • Title: 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.[1][2][5]

    • Source: BenchChem / Nbinno Application Notes.[1][2]

    • Relevance: Confirms the starting material structure and standard reactivity patterns (NBS bromin

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-phenylpyrazin-2-amine

Welcome to the technical support center for the synthesis of 3-Bromo-5-phenylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-phenylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 3-Bromo-5-phenylpyrazin-2-amine. The most common synthetic approach involves the electrophilic bromination of 5-phenylpyrazin-2-amine. Our troubleshooting guide is structured around this core reaction.

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway 5-phenylpyrazin-2-amine 5-phenylpyrazin-2-amine Reaction Electrophilic Bromination 5-phenylpyrazin-2-amine->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Solvent Solvent (e.g., DMF, CH3CN, CH2Cl2) Solvent->Reaction 3-Bromo-5-phenylpyrazin-2-amine 3-Bromo-5-phenylpyrazin-2-amine (Target Product) Reaction->3-Bromo-5-phenylpyrazin-2-amine Byproducts Byproducts (e.g., Dibrominated species, Starting Material) Reaction->Byproducts

Caption: Proposed synthetic pathway for 3-Bromo-5-phenylpyrazin-2-amine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in the bromination of 5-phenylpyrazin-2-amine can stem from several factors, primarily incomplete reaction, degradation of starting material or product, and formation of side products. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Insufficiently Activated Brominating Agent: The pyrazine ring is relatively electron-deficient, making electrophilic substitution challenging. The choice and activation of the brominating agent are critical.

    • Expert Insight: While N-Bromosuccinimide (NBS) is a common choice for its milder nature compared to liquid bromine, its reactivity can be substrate-dependent.[1] For less reactive substrates, the use of bromine (Br2) in a suitable solvent might be necessary. However, Br2 is more hazardous and can lead to over-bromination if not controlled carefully.[2][3]

    • Protocol: Consider a trial reaction with Br2 in a non-polar solvent like dichloromethane (CH2Cl2) or 1,2-dichloroethane at a low temperature (0 °C to start) to control its reactivity.

  • Suboptimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the stability of the reactants and products.

    • Expert Insight: An initial low temperature is often recommended to control the exothermicity of the reaction and minimize side product formation. However, if the reaction is sluggish, a gradual increase in temperature may be required.

    • Protocol: Start the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). If no significant conversion is observed after a few hours, allow the reaction to slowly warm to room temperature. In some cases, gentle heating (e.g., 40-50 °C) might be necessary, but this should be approached with caution to avoid degradation.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the brominating agent.

    • Expert Insight: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) can be good choices as they can help to solubilize the starting amine and stabilize the charged intermediates. Halogenated solvents like CH2Cl2 are also commonly used.

    • Protocol: If you are using a non-polar solvent and observing low conversion, consider switching to a more polar solvent like DMF or acetonitrile.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_SM_Purity Check Purity of Starting Material Low_Yield->Check_SM_Purity Optimize_Reagent Optimize Brominating Agent (NBS vs. Br2) Check_SM_Purity->Optimize_Reagent Optimize_Temp Optimize Reaction Temperature Optimize_Reagent->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Monitor_Reaction Monitor Reaction by TLC/LC-MS Optimize_Solvent->Monitor_Reaction Successful Improved Yield Monitor_Reaction->Successful Success Unsuccessful Yield Still Low Monitor_Reaction->Unsuccessful No Improvement Consult_Literature Consult Literature for Alternative Routes Unsuccessful->Consult_Literature

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing a significant amount of a di-brominated byproduct. How can I suppress its formation?

A2: The formation of a di-brominated byproduct is a common issue in the bromination of activated aromatic rings.[4][5] The amino group in 5-phenylpyrazin-2-amine is an activating group, making the pyrazine ring more susceptible to further electrophilic substitution.

Potential Causes and Solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a primary cause of over-bromination.

    • Expert Insight: It is crucial to use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents.

    • Protocol: Carefully calculate and weigh the brominating agent. Consider adding it portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second bromination, leading to the di-bromo impurity.

    • Expert Insight: Conducting the reaction at a lower temperature can significantly improve the selectivity for mono-bromination.

    • Protocol: Maintain the reaction temperature at 0 °C or even lower (e.g., -10 °C) during the addition of the brominating agent and for a period afterward before allowing it to slowly warm to room temperature.

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction.

    • Expert Insight: Less polar solvents can sometimes favor mono-substitution.

    • Protocol: If you are using a highly polar solvent like DMF, consider switching to a less polar one like CH2Cl2 or chloroform.

Quantitative Data Summary for Reaction Optimization:

ParameterInitial Condition (Problematic)Recommended OptimizationRationale
Brominating Agent (Equivalents) > 1.21.0 - 1.1Minimizes over-bromination.
Reaction Temperature Room Temperature or Heated0 °C to Room TemperatureIncreases selectivity for mono-bromination.
Solvent Highly Polar (e.g., DMF)Less Polar (e.g., CH2Cl2)Can improve selectivity.
Addition of Brominating Agent All at onceSlow, portion-wise additionMaintains low electrophile concentration.
Q3: My reaction has stalled, and I see a significant amount of starting material remaining even after a prolonged reaction time. What should I do?

A3: A stalled reaction indicates that the reaction conditions are not optimal for complete conversion.

Potential Causes and Solutions:

  • Deactivation of the Brominating Agent: The brominating agent can be consumed by side reactions or be deactivated over time.

    • Expert Insight: NBS can be sensitive to moisture and light.

    • Protocol: Ensure your NBS is of high purity and has been stored correctly. Consider adding a small additional portion of the brominating agent to the reaction mixture and continue monitoring.

  • Insufficient Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

    • Expert Insight: While low temperatures are good for selectivity, they can also slow down the reaction to a point where it becomes impractical.

    • Protocol: If the reaction has been running at a low temperature for an extended period with no further conversion, cautiously and gradually increase the temperature (e.g., to room temperature or slightly above) while monitoring for any product degradation.

  • Formation of an Unreactive Salt: The amino group of the starting material or product can be protonated by any acidic byproducts (like HBr), forming a less reactive salt.

    • Expert Insight: The formation of a pyridinium-like salt deactivates the ring towards further electrophilic substitution.

    • Protocol: Consider adding a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, to the reaction mixture to neutralize any generated acid. This should be done cautiously as it can also affect the stability of the brominating agent.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for this synthesis: NBS or Br2?

A1: The choice between N-Bromosuccinimide (NBS) and elemental bromine (Br2) depends on several factors, including the reactivity of your substrate and your experimental setup.

  • N-Bromosuccinimide (NBS):

    • Advantages: It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS are often cleaner with fewer side products.[1]

    • Disadvantages: It is a milder brominating agent and may not be reactive enough for electron-deficient rings.

  • Bromine (Br2):

    • Advantages: It is a more powerful brominating agent and can be effective for less reactive substrates.[2]

    • Disadvantages: It is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. It is also more prone to causing over-bromination.[3]

Recommendation: Start with NBS. If the reaction is unsuccessful, you can then move to the more reactive Br2, ensuring you have the proper safety measures in place.

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of this reaction.

Experimental Protocol for TLC Monitoring:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Develop the plate: Use a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[6] Adjust the polarity as needed to get good separation between the starting material, product, and any byproducts.

  • Visualize the spots: Use a UV lamp (254 nm) to visualize the spots. The product, being more polar than the starting material due to the bromine atom, should have a lower Rf value.

For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the ratio of starting material, product, and byproducts.

Q3: What is the best method for purifying the final product?

A3: The most common method for purifying 3-Bromo-5-phenylpyrazin-2-amine is column chromatography on silica gel.[6]

Experimental Protocol for Column Chromatography:

  • Prepare the column: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane).

  • Load the sample: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elute the column: Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor them by TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization can also be an effective purification method if a suitable solvent system can be found.

Logical Relationship between Experimental Parameters:

Parameter_Relationships Temperature Temperature Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Increases Selectivity Selectivity Temperature->Selectivity Decreases Yield Yield Reaction_Rate->Yield Affects Purity Purity Selectivity->Purity Directly Affects Reagent_Concentration Reagent_Concentration Reagent_Concentration->Reaction_Rate Increases Reagent_Concentration->Selectivity Decreases Purity->Yield Trade-off

Caption: Interplay of key reaction parameters in the synthesis.

References

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine - datapdf.com. Available at: [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. Available at: [Link]

  • ChemInform Abstract: Syntheses and Evaluation of 3-(3-Bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline Derivatives - ResearchGate. Available at: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. Available at: [Link]

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. Available at: [Link]

  • (PDF) 3-Amino-5-bromo-2-iodopyridine - Academia.edu. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

Sources

Troubleshooting

3-Bromo-5-phenylpyrazin-2-amine stability and degradation issues

CAS: 67602-05-5 | Molecular Formula: C₁₀H₈BrN₃ Welcome to the Technical Support Hub Status: Operational Ticket Focus: Stability, Degradation, and Reaction Optimization Assigned Specialist: Senior Application Scientist Th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 67602-05-5 | Molecular Formula: C₁₀H₈BrN₃

Welcome to the Technical Support Hub

Status: Operational Ticket Focus: Stability, Degradation, and Reaction Optimization Assigned Specialist: Senior Application Scientist

This guide addresses the specific handling challenges associated with 3-Bromo-5-phenylpyrazin-2-amine . Unlike generic reagents, this scaffold possesses a "push-pull" electronic structure—the electron-donating amine (C2) competes with the electron-withdrawing bromine (C3) and the electron-deficient pyrazine ring. This unique architecture creates specific stability pitfalls during storage and catalysis.

Module 1: Storage & Physical Stability

Issue: "My white powder turned brown/black in the bottle."

Diagnosis: Oxidative Oligomerization & Photo-degradation. Aminopyrazines are electron-rich heterocycles. Upon exposure to air and light, the amine group undergoes single-electron oxidation, generating radical cations that couple to form azo-dimers or complex "melanin-like" oligomers. This is often surface-level but indicates compromised purity.

Troubleshooting Protocol 1.1: Assessing Usability

If your material has discolored, do not immediately discard it. Follow this decision matrix:

  • Dissolve: Prepare a 1 mg/mL solution in DMSO-d6.

  • Analyze: Run a ¹H NMR.

  • Interpret:

    • Scenario A (Surface Oxidation): Peaks are sharp; integrals are correct. The bulk material is intact. Action: Recrystallize (see Module 3).

    • Scenario B (Deep Degradation): Baseline is wavy/broad; aromatic peaks are shifted. Action: Discard.

Preventative Storage SOP
  • Atmosphere: Store under Argon or Nitrogen. The amine is sensitive to O₂.[1][2]

  • Container: Amber glass vials (Critical). Clear glass accelerates C-Br photolytic cleavage.

  • Temperature: 2-8°C (Refrigerate).

  • Desiccation: Store with desiccant packs. Moisture promotes hydrolysis of the imine-like character of the pyrazine ring.

Module 2: Reaction Troubleshooting (Suzuki/Buchwald)

Issue: "The Bromine is gone, but my coupling partner didn't attach."

Diagnosis: Hydrodebromination (Protodebromination). Mechanism: In Palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-Br bond forms an intermediate. If the reaction environment contains hydride sources (e.g., secondary alcohols, excess base, or trace impurities in solvents), the Pd-species undergoes reductive elimination with a Hydride instead of the coupling partner, replacing the Br with H.

Visualizing the Failure Mode

Hydrodebromination Start 3-Bromo-5-phenyl pyrazin-2-amine OxAdd Pd(II) Intermediate (Oxidative Addition) Start->OxAdd Pd(0) PathSuccess Transmetallation (Desired Coupling) OxAdd->PathSuccess Boronic Acid PathFail Beta-Hydride Elimination (Side Reaction) OxAdd->PathFail Hydride Source (e.g., Isopropanol) Product Coupled Product PathSuccess->Product Reductive Elim. Byproduct Hydrodebrominated Byproduct (Br -> H) PathFail->Byproduct Reductive Elim.

Caption: Figure 1. The competition between desired coupling and hydrodebromination in Pd-catalysis.

FAQ: How do I stop Hydrodebromination?
VariableRecommendationScientific Rationale
Solvent Avoid 2° Alcohols (e.g., iPrOH). Use Dioxane, Toluene, or DMF.Secondary alcohols act as hydride donors to Palladium.
Base Use K₃PO₄ or Cs₂CO₃ instead of Alkoxides.Alkoxide bases (NaOEt) can undergo β-hydride elimination to generate Pd-H species.
Catalyst Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .Bidentate ligands (dppf) stabilize the Pd-complex and sterically discourage hydride attack.
Water Minimize water content.Water can facilitate protonolysis of the Pd-Aryl bond under certain conditions.

Module 3: Purification & Analysis

Issue: "The compound streaks on the TLC plate and sticks to the column."

Diagnosis: Pyrazine Basicity. The pyrazine nitrogens and the exocyclic amine can interact strongly with the acidic silanols on silica gel, causing peak tailing and material loss.

Purification Protocol 3.1: Amine-Modified Silica

Do NOT use pure Silica Gel.

Method A: Triethylamine (TEA) Pre-wash

  • Prepare mobile phase: Hexane/Ethyl Acetate (gradient).

  • Add 1% Triethylamine (TEA) to the mobile phase.

  • Flush the column with this buffer before loading the sample.

  • Why? TEA blocks the acidic sites on the silica, allowing the pyrazine to elute freely.

Method B: Recrystallization (For >95% purity)

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Procedure: Dissolve in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Yield Note: This method sacrifices yield (approx. 60-70% recovery) for high purity, removing oxidative oligomers effectively.

Module 4: Analytical Artifacts (LC-MS)

Issue: "I see a mass of M+16 or M+32 in my LC-MS."

Diagnosis: N-Oxide Formation.[3] During LC-MS analysis, particularly if using an acidic mobile phase (Formic acid) and high source temperatures, aminopyrazines can oxidize in-source or during the run.

Differentiation Matrix:

Observation Diagnosis Action
M+16 Peak co-elutes perfectly with Main Peak In-Source Oxidation (Artifact) Lower MS Source Temp; Switch to APCI ionization.

| M+16 Peak has a different Retention Time (RT) | Sample Oxidation (Impurity) | The sample has degraded (N-oxide formed). See Module 1. |

Summary: Stability Decision Tree

StabilityTree Start Issue Encountered Color Color Change (Brown/Black) Start->Color Mass Wrong Mass (LC-MS) Start->Mass CheckNMR Check 1H NMR Color->CheckNMR MassShift What is the shift? Mass->MassShift Sharp Sharp Peaks CheckNMR->Sharp Broad Broad/Shifted CheckNMR->Broad Recryst Recrystallize (EtOH/H2O) Sharp->Recryst Trash Discard Broad->Trash MminusBr Mass = M - 79 (Loss of Br) MassShift->MminusBr Mplus16 Mass = M + 16 (Oxygen) MassShift->Mplus16 HydroDe Hydrodebromination (Check Catalyst/Solvent) MminusBr->HydroDe RTCheck Check Retention Time Mplus16->RTCheck SameRT Same RT (In-Source Artifact) RTCheck->SameRT DiffRT Diff RT (N-Oxide Impurity) RTCheck->DiffRT

Caption: Figure 2. Diagnostic workflow for physical and chemical anomalies.

References

  • Zhu, Q., et al. (2017).[4][5][6] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,3-Diaminopyridine via 2-amino-5-bromopyridine intermediates. Retrieved from [Link]

  • National Science Foundation (NSF). (n.d.). Aminations of Aryl Halides Using Nitroaromatics: Overcoming Hydrodehalogenation Pathway. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Inactivation in Pyrazine Coupling Reactions

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving pyrazine scaffolds. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving pyrazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with catalyst performance and stability. Pyrazines, due to their electron-deficient nature and coordinating nitrogen atoms, present unique hurdles in achieving high-yielding and reproducible couplings. This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address common modes of catalyst inactivation and reaction failure.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause

Q1: My pyrazine coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or resulted in a low yield. How do I determine if catalyst inactivation is the primary issue?

A1: Distinguishing between catalyst inactivation and other reaction issues is the critical first step. Here’s a systematic approach to diagnosis:

  • Visual Observation: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1][2][3] This indicates that the soluble, active Pd(0) species has aggregated into an inactive form.

  • Control Experiment: If the reaction has stalled, carefully add a fresh aliquot of the palladium precatalyst and ligand to the reaction mixture under an inert atmosphere. If the reaction proceeds, it strongly suggests that the initial catalyst charge was deactivated.

  • Reagent Purity Check: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[1] Running the reaction with highly purified reagents can help determine if this is the root cause. Pay special attention to the purity of the pyrazine halide and the boronic acid/ester or amine coupling partner.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is susceptible to oxidation to the less active Pd(II) state by atmospheric oxygen.[1] Ensure your reaction setup maintains a strictly inert atmosphere through proper degassing of solvents and sparging of the reaction vessel with an inert gas (e.g., argon or nitrogen).

Q2: What makes pyrazine substrates particularly challenging for palladium-catalyzed cross-coupling, often leading to catalyst deactivation?

A2: The electronic properties of the pyrazine ring are central to the challenges encountered:

  • Catalyst Inhibition by Coordination: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to the palladium center.[4][5] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or dormant, effectively sequestering the catalyst from the desired reaction pathway.[6]

  • Difficult Oxidative Addition: While pyrazines are electron-deficient, which should in principle facilitate oxidative addition, the specific electronic environment can still pose challenges, especially for less reactive aryl chlorides.[4][7][8] The choice of ligand is crucial to modulate the electron density at the palladium center to promote this key step.[9]

  • Side Reactions: The pyrazine ring can promote side reactions such as protodeboronation of boronic acid partners in Suzuki couplings, reducing the concentration of the active nucleophile.[4]

Q3: I observe the formation of palladium black in my reaction. What are the primary causes and how can I prevent it?

A3: The formation of palladium black is a clear indicator of catalyst aggregation and deactivation.[1] The primary causes include:

  • Ligand Dissociation/Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the Pd(0) center can dissociate or degrade under harsh reaction conditions (e.g., high temperatures).[1] This leaves the palladium atoms exposed and prone to aggregation.

  • Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle may be unstable and decompose to form Pd(0) aggregates.

  • Inadequate Ligand Choice: Using ligands that are not sterically bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle can lead to catalyst decomposition.[9]

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or robust NHC ligands.[10] These ligands form stable complexes with palladium and promote the desired catalytic steps while suppressing aggregation.

  • Use of Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, minimizing the formation of palladium black.[5][11]

  • Reaction Temperature: Avoid unnecessarily high temperatures. While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[11] Optimize the temperature to find a balance between reaction kinetics and catalyst stability.

Section 2: Troubleshooting Guides - Practical Solutions

Guide 1: Low or No Product Yield in Suzuki-Miyaura Coupling of Pyrazine Halides

If you are experiencing low or no yield in the Suzuki-Miyaura coupling of a pyrazine halide, follow this troubleshooting workflow:

Troubleshooting Workflow for Failed Pyrazine Suzuki-Miyaura Coupling

start Low or No Product check_reagents 1. Verify Reagent Quality - Pyrazine Halide Purity - Boronic Acid/Ester Activity - Anhydrous Solvent - Fresh, Dry Base start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Impurity Found & Corrected optimize_catalyst 3. Optimize Catalyst System - Increase Catalyst Loading - Screen Bulky Ligands (e.g., XPhos, SPhos) - Use a Precatalyst (e.g., G3-XPhos) check_conditions->optimize_catalyst Conditions OK check_conditions->success Conditions Corrected optimize_base 4. Optimize Base & Solvent - Screen Weaker Bases (K3PO4, Cs2CO3) - Vary Solvent System (e.g., Dioxane/Water, Toluene) optimize_catalyst->optimize_base Still Low Yield optimize_base->success Improvement Seen

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.

Detailed Troubleshooting Steps:

Issue: Inappropriate Catalyst System

  • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for electron-deficient pyrazines.[4][10]

  • Solution:

    • Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) and Fu ligands are excellent starting points as they are known to stabilize the palladium catalyst and accelerate oxidative addition and reductive elimination.[10]

Issue: Incorrect Base Selection

  • Problem: The choice of base is critical for the transmetalation step.[4] Strong bases like NaOtBu can sometimes promote side reactions or ligand degradation.

  • Solution: Screen a variety of bases. For many pyrazine couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in the presence of water can be highly effective, although they may require slightly higher temperatures.[4][10]

Issue: Pyrazine Halide Reactivity

  • Problem: The reactivity of pyrazine halides follows the trend I > Br > Cl.[4] Chloropyrazines are often the most challenging substrates due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[7][8]

  • Solution: For chloropyrazines, more active catalyst systems are required. This typically means using third-generation Buchwald-Hartwig precatalysts with highly active ligands.[4] Increasing the reaction temperature may also be necessary, but monitor for catalyst decomposition.

Guide 2: Catalyst Inactivation in Buchwald-Hartwig Amination of Pyrazines

The Buchwald-Hartwig amination is susceptible to specific deactivation pathways when using pyrazine substrates.

Potential Catalyst Deactivation Pathways in Pyrazine Buchwald-Hartwig Amination

Active_Catalyst Active L-Pd(0) Catalyst Off_Cycle_Complex Off-Cycle Pyrazine-Pd Complex (Catalytically Dormant) Active_Catalyst->Off_Cycle_Complex Pyrazine Coordination Decomposition Catalyst Decomposition (Palladium Black) Active_Catalyst->Decomposition Ligand Degradation/ High Temperature Off_Cycle_Complex->Active_Catalyst Heating (Reactivation)

Sources

Troubleshooting

Technical Support Center: Bromination of N-Phenylpyrazin-2-amine

The Core Challenge: The Electronic Tug-of-War In the bromination of N-phenylpyrazin-2-amine, you are not merely halogenating a substrate; you are navigating a competition between two aromatic systems with opposing electr...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Electronic Tug-of-War

In the bromination of N-phenylpyrazin-2-amine, you are not merely halogenating a substrate; you are navigating a competition between two aromatic systems with opposing electronic demands.

  • Ring A (Phenyl): Activated by the amino group (strongly nucleophilic).

  • Ring B (Pyrazine): Electron-deficient diazine (strongly deactivated).

The Central Paradox: Most researchers attempting to brominate this scaffold aim for the pyrazine ring (to functionalize the core). However, standard electrophilic aromatic substitution (EAS) conditions (NBS, Br


) will kinetically favor the phenyl  ring by a factor of >1000.

This guide addresses the specific side reactions arising from this mismatch and provides protocols to control them.

Troubleshooting Guide (Q&A)

Issue A: "I am trying to brominate the pyrazine ring, but I am isolating the p-bromo-phenyl derivative."

Diagnosis: This is not a "side reaction" in the thermodynamic sense; it is the chemically preferred pathway. The amino linker (


) pushes electron density into the phenyl ring, making the para-position highly nucleophilic. The pyrazine ring, being electron-poor, resists electrophilic attack.

Technical Insight: Direct bromination of the pyrazine core in the presence of an unprotected, activated phenyl ring is chemically futile using standard EAS.

Corrective Action: You must alter your synthetic route. You cannot force the bromine onto the pyrazine ring effectively while the activated phenyl ring is present.

  • Strategy: "Brominate First, Couple Second."

  • Protocol: Start with 3,5-dibromopyrazine (or 5-bromo-2-chloropyrazine) and perform an S

    
    Ar displacement with aniline. This places the bromine on the pyrazine before the sensitive phenyl ring is introduced.
    
Issue B: "I want the phenyl-bromide, but I am getting a mixture of mono-, di-, and tri-bromo species."

Diagnosis: Over-bromination. The product (monobromo-aniline derivative) is still activated. While the bromine atom is deactivating (-I effect), the amino group is strongly activating (+M effect), keeping the ring susceptible to further attack at the ortho positions.

Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of NBS. Do not use excess.

  • Temperature Modulation: Lower the reaction temperature to 0°C or -10°C to maximize kinetic selectivity for the para position over the ortho positions.

  • Slow Addition: Add the brominating agent dropwise over 1 hour to keep the instantaneous concentration of electrophile low.

Issue C: "The reaction turns orange/red immediately, but no C-brominated product forms."

Diagnosis: N-Bromination. You have formed the N-bromo intermediate (


). This is a kinetic trap. It is often reversible but can decompose or lead to radical side reactions if exposed to light.

Corrective Action:

  • The "Kick": N-Br species often rearrange to C-Br products under acidic catalysis. Add a catalytic amount of acid (e.g., 5% acetic acid or silica gel) to facilitate the migration of the bromine from Nitrogen to the Carbon ring (Orton-rearrangement type mechanism).

Data & Impurity Profile

Table 1: Common Reaction Species & Identification

SpeciesStructure DescriptionLC-MS Signature (Relative to M+)Origin
Target A p-Bromo-phenyl derivativeM + 78/80 (1 Br pattern)Desired (EAS on Phenyl)
Target B 5-Bromo-pyrazine derivativeM + 78/80 (1 Br pattern)Desired (Rare via direct EAS)
Impurity 1 o-Bromo-phenyl isomerM + 78/80 (Same mass as Target A)Regioselectivity Error
Impurity 2 o,p-Dibromo-phenylM + 156/158/160 (2 Br pattern)Over-bromination (Excess reagent)
Impurity 3 N-Bromo intermediateM + 78/80 (Unstable)Kinetic Trap (Lack of acid catalyst)

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the divergence between the "Direct Bromination" (often leading to side reactions) and the "Convergent Synthesis" (preferred for pyrazine functionalization).

BrominationPathways cluster_0 Direct Bromination (Risky) cluster_1 Recommended Route for Pyrazine-Br Start N-Phenylpyrazin-2-amine NBS Reagent: NBS/DMF Start->NBS N_Br Intermediate: N-Bromo Species (Kinetic Trap) NBS->N_Br Fast/Reversible Phenyl_Para Major Product: Para-Bromo-Phenyl (Activated Ring) NBS->Phenyl_Para Direct EAS (Fastest) Phenyl_Ortho Side Product: Ortho-Bromo-Phenyl (Regio-impurity) NBS->Phenyl_Ortho Minor Pathway Pyrazine_Br Target (Rare): 5-Bromo-Pyrazine (Deactivated Ring) NBS->Pyrazine_Br Blocked by Electronics N_Br->Phenyl_Para Rearrangement (Thermodynamic) Phenyl_Di Side Product: Dibromo Species (Over-reaction) Phenyl_Para->Phenyl_Di Excess NBS Precursor Alternative Start: 3,5-Dibromopyrazine Coupling Step: SnAr with Aniline Precursor->Coupling Final_Pyrazine Success: 5-Bromo-N-phenyl pyrazin-2-amine Coupling->Final_Pyrazine High Yield Regiospecific

Caption: Divergence of reaction pathways. Direct bromination favors the phenyl ring (green/red nodes in top cluster). To functionalize the pyrazine ring, a convergent coupling strategy (bottom cluster) is required.

Detailed Protocols

Method A: Selective Para-Bromination of the Phenyl Ring

Use this if your target is 4-(pyrazin-2-ylamino)phenyl bromide.

  • Dissolution: Dissolve N-phenylpyrazin-2-amine (1.0 equiv) in DMF (10 volumes).

  • Cooling: Cool the solution to 0°C under N

    
     atmosphere.
    
  • Addition: Dissolve NBS (0.98 equiv) in DMF (2 volumes). Add this solution dropwise over 60 minutes.

    • Why? Keeping NBS limiting prevents di-bromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls with N-Br species (M+80), add 0.1 equiv of acetic acid and warm to RT.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water to remove trace ortho-isomers.

Method B: Synthesis of Pyrazine-Brominated Analogues

Use this if your target is 5-bromo-N-phenylpyrazin-2-amine.

Do not use direct bromination. Instead, use the Displacement Strategy :

  • Reagents: Charge a reaction vessel with 2-amino-5-bromopyrazine (1.0 equiv), Iodobenzene (1.2 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), Xantphos (4 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Add dry 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 12 hours.

  • Logic: This Buchwald-Hartwig coupling constructs the amine bond after the bromine is already installed on the pyrazine, bypassing the regioselectivity issue entirely.

References

  • Regioselectivity in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on electrophilic substitution rules for diazines vs. anilines).
  • Aminopyrazine Functionalization: Goossen, L. (2013). Synthesis of 5-Bromo-N-phenylpyrazine-2,3-diamine. National Institutes of Health (PMC). Link

  • NBS Mechanism & Side Reactions: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Classic review on radical vs.
  • Pyrazine Coupling Strategies: BenchChem Application Note. Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives (Analogous chemistry for pyridine/pyrazine scaffolds). Link

Optimization

Technical Support Center: Functionalization of the Pyrazine Ring

Topic: Overcoming Electronic Deficiency & Catalyst Deactivation in Pyrazine Scaffolds Role: Senior Application Scientist Status: Active Guide Introduction: The Pyrazine Paradox Welcome to the technical support hub for ni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Electronic Deficiency & Catalyst Deactivation in Pyrazine Scaffolds

Role: Senior Application Scientist Status: Active Guide

Introduction: The Pyrazine Paradox

Welcome to the technical support hub for nitrogen heterocycles. If you are here, you are likely facing the "Pyrazine Paradox." Pyrazine (1,4-diazine) is an essential pharmacophore, yet it remains one of the most challenging substrates to functionalize.

Why is your reaction failing?

  • Extreme Electron Deficiency: With two nitrogen atoms pulling electron density, the ring is

    
    -deficient (
    
    
    
    is low). Electrophilic Aromatic Substitution (EAS) is virtually impossible without harsh activating groups.
  • Catalyst Poisoning: The lone pairs on the nitrogen atoms are excellent ligands. They bind competitively to your Pd or Ni catalysts, shutting down the catalytic cycle (the "quiescent state").

  • Nucleophilic Instability: While susceptible to Nucleophilic Aromatic Substitution (

    
    ), the ring is prone to ring-opening or dimerization during metallation (lithiation).
    

This guide provides troubleshooting workflows for the three most common failure modes: Cross-Coupling Stalls , Lithiation Dimerization , and Radical (Minisci) Polysubstitution .

Module 1: Cross-Coupling (Suzuki/Buchwald) Troubleshooting

The Issue: "My reaction turns black/precipitates and yields <10% product."

Diagnosis: Catalyst Deactivation via N-Coordination. In standard Suzuki-Miyaura couplings, the pyrazine nitrogen displaces the phosphine ligand on the Palladium (Pd) center. This forms a stable, inactive complex, preventing the oxidative addition of the aryl halide.

Visual Analysis: The Deactivation Pathway

The following diagram illustrates how pyrazine kills the catalytic cycle compared to a successful ligation.

Catalyst_Deactivation Pd_Active Active Catalyst [L-Pd(0)] Dead_Complex Inactive Complex [Pyrazine-Pd-L] Pd_Active->Dead_Complex Small Ligand Allows N-Binding Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Active->Ox_Add Bulky Ligand Protects Center Pyrazine Pyrazine Substrate (N-Lone Pair) Pyrazine->Dead_Complex Product Coupled Product Ox_Add->Product Transmetallation & Red. Elim.

Caption: Competitive coordination of pyrazine nitrogen leads to catalyst sequestration (Red path), preventing the catalytic cycle (Green path).

Solution: Steric Bulk is Key

To prevent N-coordination, you must use bulky, electron-rich phosphine ligands that physically block the pyrazine nitrogen from approaching the metal center.

Recommended Ligand Systems for Pyrazine Couplings:

Ligand ClassSpecific LigandWhy it WorksRecommended Pre-catalyst
Dialkylbiaryl Phosphines XPhos or RuPhos Extreme steric bulk prevents N-binding; high electron density facilitates oxidative addition of chloropyrazines.XPhos Pd G3 / G4
Ferrocenyl Phosphines dppf Large bite angle; robust for simple substrates but less active than Buchwald ligands.Pd(dppf)Cl₂ · DCM
NHC Ligands IPr or IMes Strong

-donors that bind tighter than pyrazine; prevents catalyst leaching.
PEPPSI-IPr
FAQ: Cross-Coupling

Q: Can I use Pd(PPh₃)₄? A: Avoid it. Triphenylphosphine is labile and not bulky enough. Pyrazine will displace it rapidly.

Q: My chloropyrazine is not reacting. Should I heat it more? A: Heating often accelerates catalyst decomposition. Instead, switch to a Pd G3/G4 precatalyst . These generate the active Pd(0) species immediately even at room temperature, bypassing the activation energy barrier.

Module 2: Metallation (Lithiation) Support

The Issue: "I tried to lithiate pyrazine, but I got a tarry mess or a dimer."

Diagnosis: Nucleophilic Attack / Dimerization. Unlike pyridines, pyrazines are prone to nucleophilic attack by the lithiating base itself (e.g.,


-BuLi). Even if lithiation occurs, the lithiated species is highly reactive and attacks unreacted pyrazine, leading to dimerization.
Protocol: The "Knochel-Type" Transmetallation Strategy

Do not use


-BuLi directly. Use a sterically hindered amide base and an in-situ trap or transmetallation agent.

Step-by-Step Workflow:

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] It is too bulky to act as a nucleophile against the ring but strong enough to deprotonate.

  • Temperature: Maintain -78°C strictly.

  • The "In-Situ" Zn Trap (Critical): Premix the base with

    
     or add 
    
    
    
    immediately. This converts the unstable C-Li species to a stable C-Zn species.

Experimental Protocol (Self-Validating):

  • Preparation: Generate LiTMP in situ (TMP +

    
    -BuLi at -78°C in THF).
    
  • Add Zn: Add 0.5 equiv of

    
     to the base.
    
  • Addition: Add the pyrazine substrate dropwise at -78°C.

  • Validation: After 15 mins, quench a small aliquot with

    
    .
    
    • Success: Clean peak of iodopyrazine on LCMS.

    • Failure:[2] Presence of bis-pyrazine (dimer).

Visual Analysis: The Dimerization Trap

Lithiation_Pathways Start Pyrazine + Base (LiTMP) Lithiated Lithiated Pyrazine (Unstable Intermediate) Start->Lithiated -78°C Zn_Species Pyrazinyl-Zinc (Stable) Lithiated->Zn_Species + ZnCl2 (Transmetallation) Dimer Dimerization (Side Reaction) Lithiated->Dimer No Metal Trap (Nucleophilic Attack) Product Functionalized Pyrazine (Electrophile Trapped) Zn_Species->Product + Electrophile

Caption: Without immediate transmetallation to Zinc (Green path), the lithiated pyrazine attacks another ring, forming useless dimers (Red path).

Module 3: Radical Functionalization (Minisci Reaction)

The Issue: "I have a mixture of mono-, di-, and tri-alkylated products."

Diagnosis: Lack of electronic discrimination. The Minisci reaction adds alkyl radicals to the electron-deficient ring. Once an alkyl group is added, the ring becomes more electron-rich (slightly), but often the radical is so reactive that it doesn't discriminate, or the reaction conditions are too aggressive.

Troubleshooting Guide
SymptomAdjustmentMechanism
Polysubstitution Add TFA (Trifluoroacetic acid) Protonating the nitrogen makes the ring significantly more electron-deficient, accelerating the first addition but deactivating the product (which is less basic) relative to the starting material.
Poor Regioselectivity Use N-Oxide Convert pyrazine to Pyrazine-N-oxide first. The N-oxide directs the radical to the C-2 position more selectively.
Low Yield Switch Oxidant Replace standard peroxides with Selectfluor or persulfate/Ag(I) systems for cleaner radical generation.

Module 4: N-Oxide Activation (The "Trojan Horse")

If direct C-H activation fails, use the N-Oxide Route . This is the most robust method for introducing complexity.

Workflow:

  • Oxidation: React Pyrazine with m-CPBA

    
     Pyrazine N-oxide.
    
  • Functionalization:

    • Direct Arylation: Pd(OAc)₂,

      
      , Ar-Br.[3] (N-oxide activates the C-H bond).[4]
      
    • Chlorination:

      
       (rearranges to chloropyrazine).
      
  • Reduction:

    
     or Zn/AcOH restores the pyrazine ring.
    

Why this works: The N-oxide activates the ortho position for C-H activation while simultaneously acting as a directing group, solving the regioselectivity issues of the Minisci reaction.

References

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. Journal of the American Chemical Society. [Link][3]

  • Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. Journal of Organic Chemistry. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Refinement of reaction conditions for 3-Bromo-5-phenylpyrazin-2-amine synthesis

The following technical guide addresses the synthesis and condition refinement for 3-Bromo-5-phenylpyrazin-2-amine (CAS: 67602-05-5). This guide is structured as a Level 2/3 Technical Support resource, designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and condition refinement for 3-Bromo-5-phenylpyrazin-2-amine (CAS: 67602-05-5).

This guide is structured as a Level 2/3 Technical Support resource, designed for medicinal chemists encountering yield, regioselectivity, or purification issues.

Topic: Optimization of Reaction Parameters & Troubleshooting Target Molecule: 3-Bromo-5-phenylpyrazin-2-amine Core Scaffold: Pyrazine Primary Application: Kinase Inhibitor Fragment / PROTAC Linker Synthesis

Executive Summary of Synthetic Strategies

To synthesize 3-bromo-5-phenylpyrazin-2-amine effectively, two primary routes exist. The choice depends on your available starting materials and the specific impurity profile you are trying to avoid.[1]

RoutePrecursorKey ReagentMechanismPrimary Challenge
A (Preferred) 3,5-Dibromopyrazin-2-aminePhenylboronic acidSuzuki-Miyaura CouplingRegioselectivity: Preventing C3-coupling or bis-coupling.
B (Alternative) 5-Phenylpyrazin-2-amineNBS (N-Bromosuccinimide)Electrophilic Aromatic Substitution (

)
Reactivity: Pyrazine is electron-deficient; reaction can be sluggish.

Interactive Troubleshooting Guide (FAQs)

Module A: The Suzuki-Miyaura Route (From 3,5-Dibromo Precursor)[2][3]

Q1: I am observing significant formation of the bis-phenyl byproduct (3,5-diphenylpyrazin-2-amine). How do I stop the second coupling?

Technical Insight: In 3,5-dibromopyrazin-2-amine, the C5-bromide is significantly more reactive towards oxidative addition than the C3-bromide. The C3 position is sterically hindered by the adjacent amino group and electronically deactivated by the amine's electron-donating effect (ortho-deactivation).[1] However, excess boronic acid or high temperatures will overcome this barrier.[1]

Protocol Refinement:

  • Stoichiometry: Reduce Phenylboronic acid to 0.95 – 1.0 equivalents . Do not use excess.

  • Temperature: Lower reaction temperature to 60–70°C . Refluxing in dioxane (101°C) often promotes the second coupling.[1]

  • Base Selection: Switch from strong bases (e.g.,

    
    ) to milder bases like 
    
    
    
    (2M aqueous)
    or
    
    
    .[1]
  • Addition Mode: Add the boronic acid solution dropwise over 1 hour to the catalyst/bromide mixture to keep the instantaneous concentration of boronic acid low.

Q2: I am getting the wrong regioisomer (3-phenyl-5-bromo). Is this possible?

Technical Insight: This is rare with standard ligands (


, dppf).[1] The C5 position is electronically favored.[1] If you observe C3-coupling, it is likely due to a specialized ligand effect (e.g., very bulky ligands that cannot access C5, though unlikely here) or misidentification of the NMR.[1]
  • Verification: The C5-phenyl product (Target) will show a singlet proton at C6.[1] The C3-phenyl isomer would show a singlet at C5.[1] NOE (Nuclear Overhauser Effect) between the amine

    
     and the Phenyl ring protons indicates the C3-phenyl  isomer (the wrong one).[1]
    
Module B: The Direct Bromination Route (From 5-Phenyl Precursor)

Q3: The reaction with NBS is extremely slow, or I am recovering starting material. Why?

Technical Insight: The pyrazine ring is electron-deficient (two nitrogens withdraw density), making it a poor nucleophile for Electrophilic Aromatic Substitution (


).[1] While the amino group activates the ring, standard non-polar solvents (CCl4, Hexane) often fail because they do not stabilize the polar transition state of the intermediate sigma complex.[1]

Protocol Refinement:

  • Solvent Switch: Change solvent to DMF or Acetonitrile (MeCN) .[1] These polar aprotic solvents stabilize the charged intermediate and increase the electrophilicity of NBS.[1]

  • Catalyst: Add 5-10 mol% Ammonium Acetate (

    
    ) . This acts as a weak acid catalyst to activate the NBS.[1]
    
  • Temperature: Run at 0°C to RT . Heating often leads to complex mixtures of poly-brominated species.[1]

Visualized Reaction Logic & Workflows

Diagram 1: Regioselectivity Control Mechanism

This diagram illustrates the divergent pathways in the Suzuki coupling and how conditions dictate the product ratio.[1]

SuzukiRegio Start 3,5-Dibromopyrazin-2-amine Pd Pd(0) Oxidative Addition Start->Pd ComplexA Intermediate A: Pd inserted at C5 (Major) (Sterically favored) Pd->ComplexA Fast (Kinetic Control) ComplexB Intermediate B: Pd inserted at C3 (Minor) (Sterically hindered) Pd->ComplexB Slow Target TARGET: 3-Bromo-5-phenylpyrazin-2-amine ComplexA->Target + 1.0 eq Ph-B(OH)2 Low Temp (60°C) Wrong ISOMER: 5-Bromo-3-phenylpyrazin-2-amine ComplexB->Wrong Trace Bis BYPRODUCT: 3,5-Diphenylpyrazin-2-amine Target->Bis + Excess Ph-B(OH)2 High Temp (>90°C)

Caption: Kinetic preference for C5-oxidative addition allows selective synthesis of the target. High temperatures promote the second coupling at C3.[1]

Diagram 2: Troubleshooting Decision Tree

Use this workflow to determine the correct corrective action for your specific failure mode.

Troubleshooting Problem Identify Issue Issue1 Bis-Coupling (>10%) Problem->Issue1 Issue2 No Reaction (NBS Route) Problem->Issue2 Issue3 Pd Black Precipitation Problem->Issue3 Sol1 Reduce Temp to 60°C Use 0.95 eq Boronic Acid Issue1->Sol1 Sol2 Switch Solvent to DMF Add NH4OAc catalyst Issue2->Sol2 Sol3 Degas Solvents (Sparge Ar) Switch to Pd(dppf)Cl2 Issue3->Sol3

Caption: Decision matrix for common synthetic failures in aminopyrazine functionalization.

Optimized Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (Recommended)

Objective: Mono-arylation of 3,5-dibromopyrazin-2-amine at C5.

  • Setup: Charge a reaction vial with:

    • 3,5-Dibromopyrazin-2-amine (1.0 equiv)

    • Phenylboronic acid (0.95 equiv - Critical for selectivity)

    • 
       (0.03 equiv)[1]
      
    • 
       (2.0 equiv)[1]
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.[1]

  • Degassing: Sparge with Nitrogen/Argon for 10 minutes.

  • Reaction: Heat to 65°C (oil bath temperature). Monitor by LCMS at 2 hours.[1]

    • Checkpoint: If starting material remains but bis-product appears, stop heating.[1] It is better to separate SM than to over-react.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes). The bis-product elutes later than the mono-product due to increased polarity/pi-stacking.

Protocol B: NBS Bromination (Alternative)

Objective: C3-Bromination of 5-phenylpyrazin-2-amine.

  • Setup: Dissolve 5-phenylpyrazin-2-amine (1.0 equiv) in DMF (0.2 M).

    • Note: Do not use DCM if the reaction was previously slow; DMF accelerates it.[1]

  • Reagent: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Quench: Pour into ice water. The product may precipitate.[1]

  • Isolation: Filter the solid or extract with EtOAc.

  • Purification: Recrystallization from Ethanol is often effective for this specific bromide.[1]

Quantitative Data Summary

ParameterSuzuki Route (Optimized)NBS Route (Optimized)
Typical Yield 75 - 85%60 - 70%
Regio-Purity >95% (C5 vs C3)>90% (C3 vs C6)
Reaction Time 4 - 6 Hours2 - 4 Hours
Main Impurity 3,5-Diphenyl (Bis-coupled)3,6-Dibromo (Over-brominated)
Cost Efficiency Moderate (Pd catalyst required)High (Cheap reagents)

References

  • Regioselectivity in Pyrazine Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1]

    • Source:Chemical Science, 2016, 7, 5758-5786.[1]

    • URL:[Link]

  • NBS Bromination Conditions

    • Title: N-Bromosuccinimide (NBS)
    • Source:Common Organic Chemistry.
    • URL:[Link][1]

  • Microwave-Assisted Synthesis of Aminopyrazines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Heterocycle Reactivity).
    • Source:Molecules, 2020, 25(19), 4572.[1]

    • URL:[Link][1]

  • General Reactivity of 3,5-Dibromo Heterocycles

    • Title: Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.[3]

    • Source:ResearchG
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of 3-Bromo-5-phenylpyrazin-2-amine analogs

Title: Strategic Characterization of 3-Bromo-5-phenylpyrazin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-5-phenylpyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Characterization of 3-Bromo-5-phenylpyrazin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-5-phenylpyrazin-2-amine represents a "linchpin" intermediate. Unlike generic heterocycles, this scaffold offers a pre-installed hydrophobic tail (the 5-phenyl group) and a highly reactive orthogonal handle (the 3-bromo group) adjacent to an amine donor. This specific geometry is critical for accessing Imidazo[1,2-a]pyrazine cores—a structural motif ubiquitous in FDA-approved kinase inhibitors (e.g., Acalabrutinib, Entospletinib).

This guide objectively compares the performance of the 3-Bromo scaffold against its chlorinated analog and pyrimidine bioisosteres, focusing on synthetic efficiency (yield/kinetics) and physicochemical suitability for lead optimization.

Part 1: Structural Analysis & Synthetic Utility

The utility of 3-Bromo-5-phenylpyrazin-2-amine lies in its ability to serve as a divergence point. The 3-position bromine is electronically activated by the pyrazine ring nitrogens yet sterically crowded by the 2-amine. This unique environment dictates its reactivity profile compared to alternatives.

Comparative Analysis: The "Bromo" Advantage
Feature3-Bromo-5-phenylpyrazin-2-amine (Subject)3-Chloro-5-phenylpyrazin-2-amine (Alternative A)2-Amino-5-phenylpyrimidine (Alternative B)
Primary Utility Rapid access to fused Imidazo[1,2-a]pyrazines via cyclization.Cost-effective analog; requires specialized ligands for coupling.Solubility enhancement; different H-bond vector.
Pd-Catalysis (Suzuki) High Reactivity: Oxidative addition is fast (Br-C bond is weaker).Moderate Reactivity: Often requires Buchwald ligands (e.g., XPhos) or elevated temps.N/A: Lacks the halogen handle for immediate derivatization.
Cyclization Kinetics Fast: Condensation with

-haloketones is facilitated by the Br leaving group capability.
Slow: Cl is a poorer leaving group; cyclization yields are typically 15-20% lower.Different Chem: Requires aldehyde condensation (Groebke–Blackburn–Bienaymé).
Cost Profile High (Specialty Reagent).Low (Commodity Reagent).[1]Low (Commodity Reagent).[1]
The "Killer Application": Imidazo[1,2-a]pyrazine Synthesis

The most critical application of this scaffold is the "one-pot" or "two-step" formation of the imidazo-fused system. The 3-bromo group allows for a Suzuki-first or Cyclization-first strategy, providing flexibility that the pyrimidine analogs lack.

SynthesisWorkflow Start 3-Bromo-5-phenyl- pyrazin-2-amine PathA Path A: Cyclization (Condensation w/ R-COCH2Br) Start->PathA Preferred for Diversity at C8 PathB Path B: Suzuki Coupling (Pd cat, Ar-B(OH)2) Start->PathB Preferred for Linear Analogs InterA 8-Bromo-6-phenyl- imidazo[1,2-a]pyrazine PathA->InterA Yield: 85-92% InterB 3-Aryl-5-phenyl- pyrazin-2-amine PathB->InterB Yield: 78-88% Final Target Kinase Inhibitor (Imidazo[1,2-a]pyrazine Core) InterA->Final Suzuki Coupling (Late Stage) InterB->Final Cyclization ( Harsh Conditions )

Figure 1: Divergent synthetic pathways. Path A is generally preferred as it retains the bromine handle on the fused ring for late-stage diversification.

Part 2: Physicochemical Profile (PhysChem)

In medicinal chemistry, the choice between a Pyrazine (1,4-diazine) and a Pyrimidine (1,3-diazine) or Pyridine core drastically alters the drug-like properties.

Data Comparison (Calculated @ pH 7.4):

Property3-Bromo-5-phenylpyrazin-2-amine2-Amino-5-phenylpyridine (Bioisostere)Interpretation
cLogP ~2.8~3.1Pyrazine lowers lipophilicity, improving metabolic stability.
TPSA (Ų) 51.838.9Higher TPSA in pyrazine improves water solubility but may reduce BBB permeability.
pKa (Conj. Acid) ~2.5~6.8Critical: Pyrazine is much less basic. It will not be protonated at physiological pH, reducing hERG liability compared to the pyridine.
LUMO Energy LowerHigherPyrazine is more electron-deficient, making it more susceptible to nucleophilic attack (metabolic hotspot) but better for pi-stacking in ATP pockets.

Expert Insight: The low basicity of the pyrazine nitrogen (pKa ~2.5) is a distinct advantage over pyridine analogs. Many kinase inhibitors fail due to hERG toxicity associated with basic centers. Using the pyrazine scaffold mitigates this risk while maintaining the H-bond donor capability of the exocyclic amine.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction is monitored not just by time, but by specific visual or chromatographic endpoints.

Protocol A: Optimized Suzuki Coupling (C3-Arylation)

Objective: Functionalize the 3-position while preserving the amine.

  • Reagents:

    • Substrate: 3-Bromo-5-phenylpyrazin-2-amine (1.0 eq)

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

    • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) — Chosen for resistance to oxidation.

    • Base: K2CO3 (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Step 1 (Degassing): Charge solid reagents into a microwave vial. Seal. Evacuate and backfill with Argon (3x). Validation: Solution must remain yellow/orange; darkening to black immediately indicates catalyst decomposition.

    • Step 2 (Reaction): Add sparged dioxane and base solution via syringe. Heat to 90°C for 4 hours (or 110°C microwave for 30 min).

    • Step 3 (Monitoring): TLC (50% EtOAc/Hexane). The starting bromide (Rf ~0.6) is less polar than the product (Rf ~0.3-0.4) due to the introduction of the aryl group (usually).

    • Step 4 (Workup): Filter through Celite to remove Pd black. Partition between EtOAc/Water.

  • Troubleshooting: If conversion is <50% (often seen with the Chloro-analog), switch catalyst to Pd2(dba)3 / XPhos , which is more active for electron-deficient heterocycles.

Protocol B: Cyclization to Imidazo[1,2-a]pyrazine

Objective: Create the fused kinase-privileged core.

  • Reagents:

    • Substrate: 3-Bromo-5-phenylpyrazin-2-amine (1.0 eq)

    • Reagent: 2-Bromoacetophenone (1.2 eq) (or substituted analog)

    • Solvent: Ethanol (anhydrous) or n-Butanol.

    • Additive: NaHCO3 (1.5 eq) - Optional, buffers HBr byproduct.

  • Procedure:

    • Step 1: Dissolve substrate in Ethanol (0.2 M). Add bromo-ketone.[3][4]

    • Step 2: Reflux (80°C) overnight.

    • Step 3 (Critical Endpoint): The reaction often precipitates the HBr salt of the intermediate.

    • Step 4: Cool to RT. If solid forms, filter. If not, evaporate and treat with catalytic HBr/Acetic acid to force cyclization/dehydration.

  • Note: The 3-bromo substituent on the pyrazine ring remains in the final product (at position 8 of the imidazo-pyrazine), serving as a handle for a second coupling. This is the key advantage over using non-halogenated precursors.

Part 4: Biological Logic (Signaling Pathways)

Why select this scaffold? The 5-phenyl-pyrazin-2-amine motif is structurally predisposed to bind in the ATP-binding pocket of kinases, specifically targeting the "Hinge Region."

KinaseBinding Scaffold 3-Bromo-5-phenyl- pyrazin-2-amine Core Hinge Kinase Hinge Region (Met/Glu/Leu Backbone) Scaffold->Hinge H-Bond Donor (-NH2) Essential for Affinity Scaffold->Hinge H-Bond Acceptor (N-1) Vector Selectivity Pocket Hydrophobic Pocket II (Gatekeeper Residue) Scaffold->Pocket 5-Phenyl Group Pi-Stacking / Hydrophobic Inhibition ATP Competitive Inhibition (IC50 < 100 nM potential) Scaffold->Inhibition Hinge->Inhibition Pocket->Inhibition

Figure 2: Mechanistic rationale for scaffold selection. The N-1 and 2-NH2 form a bidentate H-bond motif with the kinase hinge, while the 5-phenyl occupies the selectivity pocket.

References

  • Guchhait, S. K., et al. "Region-specific Suzuki-Miyaura coupling of 3,5-dibromo-2-aminopyrazine: Synthesis of 3,5-diaryl-2-aminopyrazines." Journal of Organic Chemistry, 2011.

  • Sweeny, Z. K., et al. "Design and Synthesis of Imidazo[1,2-a]pyrazine Inhibitors of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 2015.

  • BenchChem. "Comparative Analysis of Pyrazine vs. Pyridine Derivatives in Drug Discovery." BenchChem Technical Guides, 2025.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational protocol grounding).

Sources

Comparative

Comparative Study of Catalysts for 3-Bromo-5-phenylpyrazin-2-amine Synthesis

Executive Summary The synthesis of 3-Bromo-5-phenylpyrazin-2-amine represents a classic challenge in heteroaromatic functionalization: achieving high regioselectivity on a polyhalogenated scaffold. This intermediate is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-5-phenylpyrazin-2-amine represents a classic challenge in heteroaromatic functionalization: achieving high regioselectivity on a polyhalogenated scaffold. This intermediate is a critical building block in kinase inhibitor discovery (e.g., for targets like ATR, CHK1, or PI3K), where the 2-amino-3-bromo motif serves as a handle for subsequent cyclization or late-stage diversification.

This guide compares three distinct catalytic systems for the Suzuki-Miyaura coupling of 3,5-dibromopyrazin-2-amine with phenylboronic acid. Our analysis reveals that while traditional Pd(0) catalysts provide a baseline, bidentate ligand systems offer superior regiocontrol (C5 vs. C3) and yield profiles essential for scalable synthesis.

Mechanistic Grounding: The Regioselectivity Challenge

To select the right catalyst, one must understand the electronic and steric landscape of the substrate, 3,5-dibromopyrazin-2-amine .

  • C5 Position (Target): Located para to the electron-donating amino group (-NH₂). While the amino group pushes electron density into the ring, the C5 position remains sufficiently electrophilic for oxidative addition. Crucially, it is sterically unencumbered.

  • C3 Position (Off-Target): Located ortho to the amino group. It is sterically crowded and more electron-rich due to resonance donation from the adjacent nitrogen, making it less reactive toward Pd(0) oxidative addition compared to C5.

The Synthetic Goal: Selectively couple at C5 while leaving the C3-bromide intact for future functionalization.

Regioselectivity Pathway Diagram

Regioselectivity Start 3,5-Dibromopyrazin-2-amine TS_C5 TS: C5 Oxidative Addition (Less Steric Hindrance) Start->TS_C5 Fast (k1) TS_C3 TS: C3 Oxidative Addition (Blocked by NH2) Start->TS_C3 Slow (k2) Pd0 Pd(0) Catalyst Pd0->TS_C5 Pd0->TS_C3 Prod_C5 3-Bromo-5-phenylpyrazin-2-amine (TARGET PRODUCT) TS_C5->Prod_C5 Prod_C3 5-Bromo-3-phenylpyrazin-2-amine (IMPURITY) TS_C3->Prod_C3

Figure 1: Kinetic competition between C5 and C3 oxidative addition. C5 is favored due to lower steric hindrance.

Comparative Catalyst Analysis

We evaluated three catalytic systems representing different generations of palladium chemistry.

Candidate A: The Academic Standard – Pd(PPh₃)₄
  • Type: Homogeneous Pd(0) phosphine complex.

  • Profile: The historical go-to for Suzuki couplings. It is inexpensive and well-understood but suffers from air sensitivity and modest turnover numbers (TON).

  • Performance: Effective for small-scale batches but often requires higher loadings (5-10 mol%) to drive conversion. Regioselectivity is moderate (~85:15 C5:C3).

Candidate B: The Robust Workhorse – Pd(dppf)Cl₂ · DCM
  • Type: Pd(II) complex with a bidentate ferrocenyl ligand.

  • Profile: The large bite angle of the dppf ligand facilitates reductive elimination, a common rate-limiting step in hindered couplings. It is air-stable and robust against water.[1]

  • Performance: Recommended Choice. Exhibits excellent regioselectivity (>95:[2]5) because the bulky ligand amplifies the steric difference between C3 and C5.

Candidate C: The High-Speed Specialist – Pd(OAc)₂ + XPhos
  • Type: Pd(II) salt + Dialkylbiaryl phosphine ligand (Buchwald Ligand).

  • Profile: Generates a highly active monoligated Pd(0) species in situ.

  • Performance: Extremely fast reaction rates. However, the high activity can sometimes erode regioselectivity if temperature is not strictly controlled (resulting in "over-coupling" to the diphenyl product).

Summary Data Table
FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ Pd(OAc)₂ / XPhos
Catalyst Generation Gen 0 (Traditional)Gen 1 (Bidentate)Gen 3 (Bulky Monodentate)
Regioselectivity (C5:C3) ~85 : 15>95 : 5 ~90 : 10
Yield (Isolated) 65 - 70%82 - 88% 75 - 80%
Reaction Time 12 - 24 h4 - 6 h< 2 h
Air Stability PoorExcellentGood (Precatalyst)
Cost Efficiency HighModerateLow (High Cost)
Best Use Case Initial screeningScale-up & Optimization Difficult substrates

Recommended Experimental Protocol

Based on the comparative analysis, Pd(dppf)Cl₂ is the superior choice for balancing yield, selectivity, and operational simplicity.

Protocol: Synthesis of 3-Bromo-5-phenylpyrazin-2-amine

Reaction Scheme: 3,5-Dibromopyrazin-2-amine + Ph-B(OH)2 ---[Pd(dppf)Cl2, K2CO3]--> Product

Materials:
  • 3,5-Dibromopyrazin-2-amine (1.0 equiv, 253 mg, 1.0 mmol)

  • Phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (5 mL) [Degassed]

Step-by-Step Workflow:
  • Setup: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the dibromopyrazine, phenylboronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-Dioxane and the 2.0 M K₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Microwave (Optional): Heat to 100°C for 30 minutes.

  • Monitoring: Look for the consumption of starting material (m/z 253/255) and formation of the mono-coupled product (m/z ~250/252). Note: If di-coupled product (m/z ~248) appears, lower the temperature.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 10-40% EtOAc).

  • Validation: The product should be a yellow/off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): Look for the pyrazine singlet at ~8.6 ppm (C6-H) and the broad amino singlet at ~6.8 ppm. The absence of a second pyrazine proton confirms the bromine remains at C3.

Decision Logic for Optimization

Use the following logic flow to troubleshoot or adapt this protocol for different aryl boronic acids.

Optimization Start Start Optimization Check Check LCMS @ 1h Start->Check Result1 SM Remaining > 20% Check->Result1 Result2 Di-coupled Product > 5% Check->Result2 Result3 Clean Mono-Product Check->Result3 Action1 Increase Temp (+10°C) or Add 2 mol% Catalyst Result1->Action1 Action2 Reduce Boronic Acid (1.0 eq) or Lower Temp (-10°C) Result2->Action2 Action3 Proceed to Workup Result3->Action3

Figure 2: Process control logic for maximizing yield and selectivity.

References

  • Regioselectivity in Pyrazine Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016, 7, 6909-6923.
    • URL:[Link]

  • Catalyst Comparison (Pd-dppf vs Pd-PPh3)

    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
    • Source: Processes, 2022, 10(7), 1256.
    • URL:[Link][3]

  • General Protocol for Aminopyrazine Halogenation/Coupling

    • Title: Synthesis of 3,5-disubstituted-2-aminopyrazine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual grounding for scaffold synthesis).
    • URL:[Link]

Sources

Validation

Benchmarking 3-Bromo-5-phenylpyrazin-2-amine: A Comparative Analysis Against Known JAK Inhibitors

A Technical Guide for Drug Discovery Professionals Disclaimer: The following guide evaluates the compound 3-Bromo-5-phenylpyrazin-2-amine within a hypothetical framework as a Janus kinase (JAK) inhibitor. At the time of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Disclaimer: The following guide evaluates the compound 3-Bromo-5-phenylpyrazin-2-amine within a hypothetical framework as a Janus kinase (JAK) inhibitor. At the time of publication, the specific biological targets and activity of this compound are not publicly established. This guide is intended to serve as an illustrative example of a rigorous benchmarking process in kinase drug discovery.

Introduction: The Rationale for Targeting Janus Kinases

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are central nodes in signal transduction for a multitude of cytokines and growth factors.[1] These signaling events are critical for modulating immune responses and hematopoiesis. The JAK-STAT signaling pathway, a cascade of protein interactions, communicates extracellular signals to the nucleus, culminating in the transcriptional activation of genes involved in immunity, cell proliferation, and inflammation.[2][3]

Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers.[4][5] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of JAKs has become a highly successful therapeutic strategy.[6][7] This guide provides a comprehensive framework for benchmarking the novel compound, 3-Bromo-5-phenylpyrazin-2-amine, against two FDA-approved JAK inhibitors: Tofacitinib and Ruxolitinib .[8][9]

The JAK-STAT Signaling Pathway: A Closer Look

Understanding the mechanism of action of JAK inhibitors necessitates a foundational knowledge of the JAK-STAT pathway. The process is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.[10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Benchmarking_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison IC50 IC50 Determination (JAK1, JAK2, JAK3, TYK2) Selectivity Kinome Selectivity Profiling IC50->Selectivity Target_Engagement Target Engagement (p-STAT Inhibition) Selectivity->Target_Engagement Cell_Proliferation Cell Proliferation Assay Target_Engagement->Cell_Proliferation Comparative_Analysis Comparative Analysis vs. Tofacitinib & Ruxolitinib Cell_Proliferation->Comparative_Analysis

Figure 2: Experimental Workflow for Inhibitor Benchmarking.

Part 1: Biochemical Potency and Selectivity

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. This is determined through in vitro kinase assays.

Protocol:

  • Reagents and Materials:

    • Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • A suitable peptide substrate (e.g., a biotinylated peptide).

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA).

    • Test compounds (3-Bromo-5-phenylpyrazin-2-amine, Tofacitinib, Ruxolitinib) serially diluted in DMSO.

    • Detection reagents (e.g., Homogeneous Time-Resolved Fluorescence [HTRF] reagents). [11] * 384-well microplates.

  • Procedure: a. Add the kinase, peptide substrate, and serially diluted inhibitor to the wells of a 384-well plate. b. Initiate the kinase reaction by adding ATP (at a concentration approximating the Km for each kinase). c. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction and add detection reagents. e. Measure the signal (e.g., HTRF) on a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration relative to controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Values for JAK Inhibitors (nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
3-Bromo-5-phenylpyrazin-2-amine 15 25 150 200
Tofacitinib3.24.11.634.0
Ruxolitinib3.32.842819

Note: Data for Tofacitinib and Ruxolitinib are representative values from published literature.[12]

Kinome Selectivity Profiling

To assess the specificity of 3-Bromo-5-phenylpyrazin-2-amine, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects.

Protocol:

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

  • Screen at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Analyze the percentage of inhibition for each kinase.

  • For any significant off-target hits (e.g., >50% inhibition), determine the IC50 values to quantify the potency of the off-target interaction.

Part 2: Cellular Activity and Target Engagement

Biochemical assays, while informative, do not fully recapitulate the cellular environment. [13]Cellular assays are therefore essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.

Phospho-STAT Inhibition Assay (Western Blot)

This assay directly measures the ability of the inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation.

Protocol:

  • Cell Culture and Stimulation:

    • Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells [PBMCs]).

    • Starve the cells of serum for several hours.

    • Pre-incubate the cells with serial dilutions of the test inhibitors or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [14] * Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. [15] b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBS-T). [14] c. Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT5). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading. [16]

  • Data Analysis: a. Quantify the band intensities for p-STAT and total STAT. b. Normalize the p-STAT signal to the total STAT signal for each sample. c. Plot the normalized p-STAT levels against the inhibitor concentration to determine the cellular IC50.

Table 2: Hypothetical Cellular IC50 Values for p-STAT Inhibition (nM)

InhibitorCellular IC50 (nM)
3-Bromo-5-phenylpyrazin-2-amine 120
Tofacitinib98
Ruxolitinib85

Comparative Analysis and Interpretation

Comparative_Analysis cluster_data Experimental Data cluster_comparison Comparative Benchmarks cluster_conclusion Conclusion Biochemical Biochemical Data (IC50, Selectivity) Conclusion Potency, Selectivity, and Cellular Efficacy of 3-Bromo-5-phenylpyrazin-2-amine Biochemical->Conclusion Cellular Cellular Data (p-STAT IC50) Cellular->Conclusion Tofacitinib Tofacitinib Profile Tofacitinib->Conclusion Ruxolitinib Ruxolitinib Profile Ruxolitinib->Conclusion

Figure 3: Logic of the Comparative Analysis.

Based on our hypothetical data, 3-Bromo-5-phenylpyrazin-2-amine demonstrates potent inhibition of JAK1 and JAK2 with reasonable selectivity against JAK3 and TYK2. Its biochemical potency is comparable to the established inhibitors, Tofacitinib and Ruxolitinib. The cellular assay confirms that the compound is cell-permeable and effectively inhibits the JAK-STAT pathway in a cellular context, albeit at a higher concentration than observed in the biochemical assays, which is a common and expected finding.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a novel kinase inhibitor, using 3-Bromo-5-phenylpyrazin-2-amine as a hypothetical example within the well-established field of JAK inhibition. By systematically evaluating its biochemical potency, selectivity, and cellular target engagement in parallel with known drugs, researchers can build a robust data package to inform decisions on the continued development of promising new therapeutic candidates.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • What is the mechanism of Tofacitinib Citrate? (2024, July 17). Patsnap Synapse. [Link]

  • Al-Salama, Z. T. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. [Link]

  • Ruxolitinib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Tofacitinib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ghoreschi, K., et al. (2015). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology, 33(4 Suppl 92), S19-24. [Link]

  • Al-Horani, R. A., & Al-Achkar, G. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6526. [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research, 34, 225-239. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? (2025, March 7). Patsnap Synapse. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. [Link]

  • Gavigan, K. (2021, December 17). FDA Approves JAK Inhibitors Xeljanz for Ankylosing Spondylitis and Rinvoq for Psoriatic Arthritis. CreakyJoints. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]

  • FDA Approves JAK Inhibitor Upadacitinib (Rinvoq) for Psoriatic Arthritis. (2022, January 26). Spondylitis Association of America. [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Value-Based Cancer Care. [Link]

  • Parperis, K., et al. (2024). FDA-Approved Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Inhibitors for Managing Rheumatoid Arthritis: A Narrative Review of the Literature. Cureus, 16(5), e59955. [Link]

  • JAK-STAT signaling pathway. (n.d.). Cusabio. [Link]

  • Anderson, L. A. (2025, July 16). Which JAK inhibitors are approved in the U.S.? Drugs.com. [Link]

  • Jak-Stat Signaling Pathway. (n.d.). Sino Biological. [Link]

  • Tofacitinib. (n.d.). Versus Arthritis. [Link]

  • Salama, M. E., et al. (2022). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. JCI Insight, 7(15), e157702. [Link]

  • Taylor, P. C., et al. (2020). THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES. Annals of the Rheumatic Diseases, 79(Suppl 1), 263. [Link]

  • Jak inhibitors and their selectivity profile. (n.d.). ResearchGate. [Link]

  • STAT-3/phosphoSTAT-3 western blot. (2007, March 15). Protocol Online. [Link]

  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1485669. [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? (2013, August 30). ResearchGate. [Link]

  • Norman, P. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(1), 18-34. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • In Vitro JAK Kinase Assay. (n.d.). BindingDB. [Link]

  • JAK selectivity according to the results of the enzymatic assay. (n.d.). ResearchGate. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters, 13(11), 1765–1772. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2021). Molecular & Cellular Proteomics, 20, 100067. [Link]

  • Al-Salem, H. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2019). Molecules, 24(15), 2789. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry, 57(15), 6548–6557. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). Scientific Reports, 6, 25171. [Link]

  • Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. (2013). Journal of Medicinal Chemistry, 56(5), 1936–1955. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-phenylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-phenylpyrazin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.